Vegfr-2-IN-18
Description
Properties
Molecular Formula |
C20H13ClN4O2 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClN4O2/c21-20-24-17-6-2-1-5-16(17)19(25-20)27-15-9-7-14(8-10-15)23-18(26)13-4-3-11-22-12-13/h1-12H,(H,23,26) |
InChI Key |
MSGVEATXZLQCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Vegfr-2-IN-18: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-18, also identified as compound 15d, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, angiogenesis, and drug development.
Core Mechanism of Action
This compound exerts its anti-tumor activity primarily through the competitive inhibition of the ATP-binding site of the VEGFR-2 kinase domain.[1][2] This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby abrogating downstream signaling cascades.[1][2] The disruption of these pathways ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes for tumor angiogenesis.[1][2] Furthermore, this compound has been demonstrated to induce apoptosis in cancer cells, suggesting a multi-faceted anti-neoplastic effect.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |
| VEGFR-2 | 60.00 | 54.00 |
| HER2 | 253 | - |
| FGFR | 381 | - |
| Data sourced from Abdallah et al., 2022.[1][2] |
Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | This compound (Compound 15d) |
| HepG2 | Hepatocellular Carcinoma | 24.10 |
| PC3 | Prostate Cancer | 40.90 |
| MCF-7 | Breast Cancer | 33.40 |
| Data sourced from Abdallah et al., 2022.[1][2] |
Table 3: Effect on Apoptotic Markers in HepG2 Cells
| Marker | Control (pg/mL) | This compound Treated (pg/mL) |
| Caspase-3 | 49.63 | 561.43 |
| BAX | 40.62 | 395.04 |
| P53 | 42.84 | 415.03 |
| Data sourced from Abdallah et al., 2022.[1][2] |
Signaling Pathway and Inhibitory Action
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Workflow for Characterization
The diagram below outlines a typical experimental workflow for the preclinical characterization of a VEGFR-2 inhibitor like this compound.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Test compound (this compound) and reference compound (Sorafenib)
-
-
Protocol:
-
Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound and the reference compound in kinase reaction buffer.
-
Add the diluted compounds and the recombinant VEGFR-2 kinase to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Wash the plate to remove ATP and unbound enzyme.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
In Vitro Anti-proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., HepG2, PC3, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Test compound (this compound)
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Materials:
-
HepG2 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Test compound (this compound)
-
Flow cytometer
-
-
Protocol:
-
Treat HepG2 cells with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.
-
Materials:
-
HepG2 cells treated with this compound and untreated controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Caspase-3, BAX, P53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a blotting membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein levels to the loading control.
-
Conclusion
This compound is a promising VEGFR-2 inhibitor with potent anti-angiogenic and pro-apoptotic activities demonstrated in preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential anti-cancer therapeutic. The detailed methodologies can be adapted for the characterization of other novel kinase inhibitors, serving as a valuable resource for the drug discovery and development community.
References
An In-depth Technical Guide to Vegfr-2-IN-18 (SU5408): Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-18, more commonly known by its designation SU5408, is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. As a key mediator of angiogenesis, the pathological formation of new blood vessels, VEGFR-2 is a critical target in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the 3-substituted indolin-2-one class of compounds. Its chemical structure is characterized by a central pyrrole ring linked to an oxindole moiety.
Table 1: Chemical and Physical Properties of this compound (SU5408)
| Property | Value | Source |
| IUPAC Name | ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | N/A |
| Synonyms | SU5408, VEGFR2 Kinase Inhibitor I | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [5] |
| Molecular Weight | 310.35 g/mol | [5] |
| CAS Number | 15966-93-5 | [5] |
| Appearance | Yellow to orange solid | [5] |
| Solubility | DMSO: 6 mg/mL (19.33 mM) | [5] |
Biological Activity
This compound exhibits potent and selective inhibitory activity against the VEGFR-2 tyrosine kinase. This inhibition blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis.
Table 2: In Vitro Biological Activity of this compound (SU5408)
| Target | Assay Type | IC₅₀ | Source |
| VEGFR-2 | Kinase Assay | 70 nM | [1][2][3][4][5] |
| PDGFR, EGFR, InsR | Kinase Assay | >100 µM | [5] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase. It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of tyrosine residues in the intracellular domain of the receptor. This blockade of autophosphorylation inhibits the activation of downstream signaling cascades.
VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Protocols
Synthesis of this compound (SU5408)
The synthesis of this compound is based on the Knoevenagel condensation of 2-oxindole with an appropriate pyrrole aldehyde. The following is a generalized protocol based on the original synthesis described by Sun et al. (1998).
Materials:
-
2-oxindole
-
Ethyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of 2-oxindole (1 equivalent), ethyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate (1 equivalent), and a catalytic amount of piperidine in absolute ethanol is prepared.
-
The reaction mixture is heated at reflux for several hours, typically monitored by thin-layer chromatography (TLC) for the disappearance of starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.
-
The final product, this compound, is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
VEGFR-2 Kinase Assay
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against the VEGFR-2 kinase. This assay typically measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate), [γ-³²P]ATP
-
This compound (SU5408) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
The kinase reaction is initiated by mixing the recombinant VEGFR-2 enzyme with the substrate poly(Glu, Tyr) in the assay buffer.
-
This compound, at various concentrations, is added to the reaction mixture. A control with DMSO alone is also prepared.
-
The phosphorylation reaction is started by the addition of ATP, including a tracer amount of [γ-³²P]ATP.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 25-30°C) for a specific time (e.g., 10-20 minutes).
-
The reaction is terminated by the addition of an equal volume of TCA.
-
The phosphorylated substrate is precipitated onto the filter plates.
-
The plates are washed multiple times with TCA to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human VEGF
-
This compound (SU5408) dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-2 antibody
-
Anti-VEGFR-2 antibody (for total receptor levels)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting apparatus
Procedure:
-
HUVECs are cultured to near confluency in appropriate cell culture plates.
-
The cells are serum-starved for a few hours prior to the experiment.
-
The cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
The cells are then stimulated with a specific concentration of VEGF for a short duration (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.
-
The cells are washed with cold PBS and then lysed with lysis buffer.
-
The cell lysates are clarified by centrifugation, and the protein concentration is determined.
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with an anti-phospho-VEGFR-2 antibody to detect the phosphorylated receptor.
-
The membrane is subsequently stripped and re-probed with an anti-VEGFR-2 antibody to determine the total receptor levels.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The inhibition of phosphorylation is calculated relative to the VEGF-stimulated control.
Generalized experimental workflow for the evaluation of this compound.
Conclusion
This compound (SU5408) is a well-characterized, potent, and selective inhibitor of VEGFR-2 kinase. Its ability to block the key signaling pathways involved in angiogenesis has made it a valuable tool for cancer research and a foundational molecule in the development of anti-angiogenic therapies. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this and similar compounds, aiding in the continued exploration of novel VEGFR-2 inhibitors.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death [jstage.jst.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Rise of Quinazolines: A Technical Guide to the Discovery and Synthesis of Potent VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and synthesis of a prominent class of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors: the 4-anilinoquinazoline derivatives. As the originally requested "Vegfr-2-IN-18" does not correspond to a publicly documented compound, this whitepaper focuses on a well-established and extensively researched chemical scaffold that has yielded numerous potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis.
Introduction: The Rationale for Targeting VEGFR-2
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key players in angiogenesis.[1] In cancer, the overexpression of VEGF leads to the pathological formation of new blood vessels that supply tumors with essential nutrients and oxygen, facilitating their growth and spread.[1] Consequently, inhibiting the VEGFR-2 signaling cascade has become a cornerstone of modern anti-cancer therapy. The 4-anilinoquinazoline core has emerged as a privileged scaffold in kinase inhibitor design, demonstrating high affinity for the ATP-binding site of various kinases, including VEGFR-2.
The VEGFR-2 Signaling Cascade
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3][4]
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Discovery and Synthesis of 4-Anilinoquinazoline-Based VEGFR-2 Inhibitors
The discovery of 4-anilinoquinazoline derivatives as VEGFR-2 inhibitors often involves a hybrid-design approach, combining the pharmacophoric features of known kinase inhibitors.[5] For instance, the 4-anilinoquinazoline scaffold is a key component of several approved EGFR inhibitors, and modifications to this core, particularly at the aniline and quinazoline rings, have led to potent and selective VEGFR-2 inhibitors.
A general synthetic route to these compounds starts with a substituted anthranilic acid, which is cyclized to form the quinazolinone core. Subsequent chlorination and nucleophilic substitution with a desired aniline derivative yields the final 4-anilinoquinazoline product.
Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.
Quantitative Data of Representative Inhibitors
The following tables summarize the in vitro biological activities of several reported 4-anilinoquinazoline-based VEGFR-2 inhibitors.
| Compound | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | Reference |
| 19i | 79 | 1 | [6] |
| 19j | 14 | 78 | [6] |
| 19l | 14 | 51 | [6] |
| 8h | 60.27 | - | [7] |
| 8l | 93.50 | - | [7] |
| 15a | 560 | 130 | [8] |
| 15b | 1810 | 150 | [8] |
| SQ2 | 14 | - | [9][10] |
| 18d | 340 | - | [11] |
| 13 | 46,600 | - | [12] |
| 15 | 44,400 | - | [12] |
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| SQ2 | HT-29 | 3.38 | [9][10] |
| SQ2 | COLO-205 | 10.55 | [9][10] |
| 18d | HepG-2 | 3.74 | [11] |
| 18d | MCF-7 | 5.00 | [11] |
| 18d | HCT-116 | 6.77 | [11] |
| 8h | MCF-7 | 5.47 - 9.18 (range) | [7] |
| 15b | HT-29 | 5.27 | [8] |
| 15b | MCF-7 | 4.41 | [8] |
| 15b | H460 | 11.95 | [8] |
| 13 | MCF-7 | 8.8 - 10.9 (range) | [12][13] |
| 13 | HepG2 | 26.0 - 40.4 (range) | [12][13] |
| 15 | MCF-7 | 8.8 - 10.9 (range) | [12][13] |
| 15 | HepG2 | 26.0 - 40.4 (range) | [12][13] |
Table 2: Anti-proliferative Activity against Human Cancer Cell Lines
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Derivatives
Materials: Substituted anthranilic acid, formamide, phosphorus oxychloride, appropriate substituted aniline, isopropanol.
Procedure:
-
A mixture of the substituted anthranilic acid and formamide is heated at reflux for several hours. After cooling, the resulting solid is filtered, washed with water, and dried to yield the quinazolinone intermediate.
-
The quinazolinone intermediate is refluxed with phosphorus oxychloride for a few hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then treated with ice-water and neutralized with a base (e.g., ammonia solution). The precipitated solid is filtered, washed with water, and dried to give the 4-chloroquinazoline intermediate.
-
A solution of the 4-chloroquinazoline intermediate and the corresponding substituted aniline in a solvent such as isopropanol is refluxed for several hours. After cooling, the precipitate is collected by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography to afford the final 4-anilinoquinazoline product.
In Vitro VEGFR-2 Kinase Assay
Principle: The ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase is measured. This is often performed using an ELISA-based assay.
Procedure:
-
Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a poly(Glu, Tyr) peptide) in a kinase reaction buffer containing ATP and the test compound at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by transferring the reaction mixture to a plate coated with an antibody that captures the phosphorylated substrate.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the phosphorylated tyrosine is added.
-
A chromogenic or chemiluminescent substrate for the enzyme is added, and the resulting signal is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[14]
Cell Proliferation (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Human cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Conclusion
The 4-anilinoquinazoline scaffold has proven to be a highly versatile and fruitful starting point for the development of potent VEGFR-2 inhibitors. The extensive structure-activity relationship studies have allowed for the fine-tuning of inhibitory activity and selectivity. The compounds discussed in this guide represent a fraction of the research in this area and highlight the potential of this chemical class in the ongoing efforts to develop more effective anti-angiogenic therapies for the treatment of cancer. Further optimization of these derivatives to improve their pharmacokinetic properties and reduce off-target effects remains an active area of research.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Design and discovery of 4-anilinoquinazoline ureas as multikinase inhibitors targeting BRAF, VEGFR-2 and EGFR - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery-of-new-quinazolin-4-3h-ones-as-vegfr-2-inhibitors-design-synthesis-and-anti-proliferative-evaluation - Ask this paper | Bohrium [bohrium.com]
- 12. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to VEGFR-2 Inhibition: Mechanism, Quantification, and Experimental Approaches
Introduction to VEGFR-2 as a Therapeutic Target
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is essential for normal physiological functions such as embryonic development and wound healing. However, in pathological conditions like cancer, VEGFR-2 signaling is often hijacked by tumors to promote their growth, invasion, and metastasis by ensuring a dedicated blood supply.[3][4] Consequently, inhibiting the activity of VEGFR-2 has emerged as a key therapeutic strategy in oncology.[5]
This guide provides a detailed overview of the mechanism of action of small-molecule VEGFR-2 inhibitors, methods for their quantitative assessment, and the experimental protocols employed in their evaluation. While information on a specific entity denoted "Vegfr-2-IN-18" is not available in the public domain, this document will utilize data and methodologies associated with well-characterized VEGFR-2 inhibitors to provide a comprehensive and technically robust resource for researchers, scientists, and drug development professionals.
Mechanism of Action of VEGFR-2 Inhibition
The binding of the ligand, Vascular Endothelial Growth Factor A (VEGF-A), to the extracellular domain of VEGFR-2 induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular kinase domain.[1] This activation initiates the autophosphorylation of specific tyrosine residues within the cytoplasmic tail of the receptor, creating docking sites for various signaling proteins.[1][6] These events trigger a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[6][7][8]
Small-molecule VEGFR-2 inhibitors typically function by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the receptor.[9] This competitive inhibition prevents the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades.[10]
There are generally three types of small-molecule VEGFR-2 inhibitors, classified based on their binding mode:
-
Type I inhibitors bind to the active conformation of the kinase.[9]
-
Type II inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing an inactive conformation of the kinase.[9]
-
Type III inhibitors form a covalent bond with the kinase domain.[9]
The inhibition of VEGFR-2 effectively abrogates the pro-angiogenic signals, leading to a reduction in tumor vascularization, growth, and metastasis.
Key Downstream Signaling Pathways of VEGFR-2
The activation of VEGFR-2 triggers several critical downstream signaling pathways:
-
PLCγ-PKC-MAPK Pathway: This pathway is primarily involved in endothelial cell proliferation.[7][8] Upon activation, VEGFR-2 phosphorylates and activates Phospholipase C-gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-MAPK cascade, culminating in the regulation of gene expression related to cell proliferation.[8]
-
PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and migration.[6][7][8] Activated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K), which then activates Akt (also known as Protein Kinase B). Akt proceeds to phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis.[6]
-
Src-FAK Pathway: This pathway is involved in cell migration and adhesion. VEGFR-2 activation can lead to the phosphorylation of Src family kinases and Focal Adhesion Kinase (FAK), which are key regulators of the cellular machinery responsible for cell movement.[11]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for a typical ATP-competitive inhibitor.
Caption: VEGFR-2 signaling pathway and mechanism of inhibition.
Quantitative Data Presentation
The inhibitory potency of a VEGFR-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%. The following table presents representative IC50 values for various known VEGFR-2 inhibitors against the kinase and different cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Sorafenib | VEGFR-2 | 78.9 | - | - | [12] |
| Sunitinib | VEGFR-2 | 18.9 ± 2.7 | - | - | [12] |
| Compound 6 | VEGFR-2 | 12.1 | - | - | [12] |
| Compound 29 | VEGFR-2 | 34 ± 1 | - | - | [12] |
| Compound 11 | VEGFR-2 | 190 | HepG-2 | 9.52 | [5] |
| A549 | 10.61 | [5] | |||
| Caco-2 | 12.45 | [5] | |||
| MDA | 11.52 | [5] |
Experimental Protocols
The evaluation of a VEGFR-2 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
VEGFR-2 Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody for phosphorylated substrate)
-
Microplate reader (luminometer, fluorescence reader, or spectrophotometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the VEGFR-2 kinase, the kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal, which is proportional to the amount of ADP produced or the phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the proliferation of endothelial cells or cancer cells that are dependent on VEGFR-2 signaling.
Objective: To determine the anti-proliferative activity of a test compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HepG-2, A549)
-
Cell culture medium and supplements
-
VEGF-A
-
Test compound
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the test compound for a specified pre-incubation period.
-
Stimulate the cells with a pre-determined concentration of VEGF-A (for endothelial cells) or continue incubation for cancer cells.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add the cell proliferation reagent and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value as described for the kinase assay.
Below is a diagram illustrating a general experimental workflow for the evaluation of a VEGFR-2 inhibitor.
References
- 1. assaygenie.com [assaygenie.com]
- 2. VEGF and VEGFR2 bind to similar pH-sensitive sites on fibronectin, exposed by heparin-mediated conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 4. researchgate.net [researchgate.net]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
An In-depth Technical Guide to the Target Specificity and Selectivity of a Representative VEGFR-2 Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Vegfr-2-IN-18". Therefore, this guide utilizes the well-characterized and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002 , as a representative molecule to illustrate the principles of target specificity and selectivity analysis for this class of compounds. The data and methodologies presented are based on published findings for CHMFL-VEGFR2-002.[1][2][3][[“]][5]
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of VEGFR-2 inhibitors. It provides a comprehensive overview of the target profile of CHMFL-VEGFR2-002, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Target Specificity and Selectivity Profile
CHMFL-VEGFR2-002 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] Its selectivity is a critical attribute, as off-target effects are a common challenge with kinase inhibitors, often leading to undesirable side effects.[1] The tables below summarize the quantitative data on the inhibitory activity of CHMFL-VEGFR2-002 against VEGFR2 and a panel of other kinases.
Biochemical Kinase Inhibition
The following table presents the half-maximal inhibitory concentration (IC50) of CHMFL-VEGFR2-002 against purified VEGFR2 kinase.
| Kinase | IC50 (nmol/L) |
| VEGFR2 | 66 |
| Table 1: Biochemical inhibitory activity of CHMFL-VEGFR2-002 against VEGFR2 kinase.[1][2] |
Cellular Kinase Inhibition and Proliferation
The following table details the half-maximal growth inhibitory concentration (GI50) of CHMFL-VEGFR2-002 in BaF3 cells engineered to be dependent on the activity of specific kinases for proliferation. This provides a measure of the compound's cellular potency and selectivity.
| Cell Line (Kinase Dependence) | GI50 (nmol/L) |
| TEL-VEGFR2-BaF3 | 150 |
| TEL-VEGFR1-BaF3 | >10,000 |
| TEL-VEGFR3-BaF3 | >10,000 |
| TEL-PDGFRα-BaF3 | 620 |
| TEL-PDGFRβ-BaF3 | 618 |
| TEL-cKIT-BaF3 | >10,000 |
| TEL-FGFR1-BaF3 | >10,000 |
| TEL-FGFR3-BaF3 | >10,000 |
| TEL-ABL-BaF3 | >10,000 |
| BCR-DDR2-BaF3 | >10,000 |
| TEL-EPHA2-BaF3 | >10,000 |
| Table 2: Cellular selectivity profile of CHMFL-VEGFR2-002 in various kinase-dependent BaF3 cell lines.[1] |
Signaling Pathways
VEGFR2 activation by its ligand, VEGF, triggers a cascade of intracellular signaling events that are crucial for angiogenesis, including endothelial cell proliferation, migration, and survival.[6][7][8] Understanding these pathways is essential for elucidating the mechanism of action of VEGFR2 inhibitors.
Caption: VEGFR2 Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of VEGFR2 inhibitors like CHMFL-VEGFR2-002.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of purified VEGFR2 kinase.
Objective: To determine the IC50 value of a test compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., CHMFL-VEGFR2-002) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for In Vitro Kinase Assay.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the assay plate.
-
Add the diluted VEGFR2 kinase to each well and briefly incubate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1][9]
Cell-Based VEGFR2 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of VEGFR2 within a cellular context.
Objective: To determine the cellular potency (EC50) of a test compound in inhibiting VEGFR2 activation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2.[10]
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium for starvation
-
Test compound dissolved in DMSO
-
VEGF-A ligand
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175), primary antibody against total VEGFR2, and a secondary antibody conjugated to HRP.
-
ELISA plates or Western blotting equipment
-
Detection substrate (e.g., TMB for ELISA, ECL for Western blot)
Workflow Diagram:
Caption: Workflow for Cellular Phosphorylation Assay.
Procedure:
-
Plate HUVECs and allow them to adhere and grow to near confluency.
-
Remove the growth medium and replace it with serum-free medium for several hours (e.g., overnight) to reduce basal receptor phosphorylation.
-
Pre-incubate the starved cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of VEGF-A for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the levels of phosphorylated VEGFR2 and total VEGFR2 in the lysates using a sandwich ELISA or Western blotting.
-
Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal for each treatment condition.
-
Calculate the percent inhibition of VEGFR2 phosphorylation for each compound concentration and determine the EC50 value.[10][11][12]
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This in vivo assay assesses the effect of a compound on the formation of new blood vessels in a living organism.
Objective: To evaluate the anti-angiogenic efficacy of a test compound in vivo.
Materials:
-
Matrigel (growth factor reduced)
-
VEGF-A and/or bFGF (optional, to stimulate angiogenesis)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Anesthesia
-
Calipers
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Workflow Diagram:
Caption: Workflow for In Vivo Matrigel Plug Assay.
Procedure:
-
Thaw growth factor-reduced Matrigel on ice. Pro-angiogenic factors like VEGF-A can be mixed with the liquid Matrigel.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel solution into the dorsal flank. The Matrigel will form a solid plug at body temperature.
-
Administer the test compound or vehicle control to the mice according to the desired schedule (e.g., daily oral gavage).
-
After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify the extent of blood vessel formation within the plugs. This can be done by:
-
Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). The amount of hemoglobin is proportional to the number of red blood cells and, by extension, the vascularization of the plug.
-
Immunohistochemistry: Fix, section, and stain the plugs with an antibody against an endothelial cell marker, such as CD31, to visualize and quantify the microvessel density.
-
-
Compare the results from the compound-treated group to the vehicle control group to determine the in vivo anti-angiogenic efficacy.[13][14][15]
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHMFL-VEGFR2-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. Angiogenesis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 14. karger.com [karger.com]
- 15. ibidi.com [ibidi.com]
Vegfr-2-IN-18: A Technical Guide on a Novel Pyrido[2,3-d]pyrimidine-Based VEGFR-2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth, survival, and metastasis.[1][2][3] Consequently, VEGFR-2 has emerged as a key therapeutic target in oncology. This technical guide provides an in-depth overview of a potent and selective small-molecule inhibitor of VEGFR-2, herein designated as Vegfr-2-IN-18 (a representative compound based on highly active molecules from recent literature, such as compound 23j from a series of bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives), a promising candidate for anti-cancer drug development.[6] This document details its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization.
Introduction to VEGFR-2 and Angiogenesis in Cancer
Angiogenesis is a tightly regulated physiological process essential for development, wound healing, and tissue repair. In the context of cancer, this process is pathologically hijacked by tumors to establish a dedicated blood supply, providing essential nutrients and oxygen, and facilitating metastatic dissemination.[2][7] The Vascular Endothelial Growth Factor (VEGF) family of ligands and their corresponding receptors are the primary drivers of angiogenesis.[3]
VEGFR-2, a receptor tyrosine kinase (RTK), is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[7][8][9] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and tube formation.[7][8][10][11] Given its central role in tumor angiogenesis, the inhibition of VEGFR-2 signaling is a validated and effective strategy in cancer therapy.[3][12][13]
This compound: A Potent Kinase Inhibitor
This compound represents a class of highly potent, orally bioavailable, small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain. Its chemical scaffold is designed for high affinity and selectivity, leading to effective blockade of VEGF-induced signaling.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of VEGFR-2. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of VEGFR-2 activity leads to a reduction in endothelial cell proliferation and migration, and ultimately to the suppression of tumor angiogenesis.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative data for a representative potent inhibitor (based on compound 23j).[6]
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 3.7 |
IC50: The half-maximal inhibitory concentration.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 6.4 |
| MCF-7 | Breast Cancer | 10.3 |
IC50: The half-maximal inhibitory concentration.
Signaling Pathways
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
References
- 1. Discovery of Vascular Endothelial Growth Factor Receptor 2 Inhibitors Employing Junction Tree Variational Autoencoder with Bayesian Optimization and Gradient Ascent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 13. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Vegfr-2-IN-18: A Technical Overview
Disclaimer: Publicly available information on a specific molecule designated "Vegfr-2-IN-18" is not available. This technical guide, therefore, presents a synthesized overview based on established principles and publicly accessible data for other Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The data and experimental protocols provided are representative examples from preclinical studies of similar compounds and should be considered illustrative for a hypothetical VEGFR-2 inhibitor, herein referred to as this compound.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels.[1][2][3] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[4] This document provides a preliminary technical overview of the efficacy of a hypothetical VEGFR-2 inhibitor, this compound, based on common preclinical evaluation methods.
Mechanism of Action
This compound is a conceptual small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competing with ATP, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[1][5]
In Vitro Efficacy
The in vitro activity of this compound is typically assessed through a series of enzymatic and cell-based assays.
Kinase Inhibition Assay
The inhibitory activity of this compound against the VEGFR-2 kinase is a primary measure of its potency.
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | VEGFR-2 | 8 |
| Sunitinib (Reference) | VEGFR-2 | 18.9 ± 2.7 |
| Sorafenib (Reference) | VEGFR-2 | 97 |
Table 1: Representative VEGFR-2 Kinase Inhibitory Activity. Data for reference compounds are illustrative and based on publicly available information.[6]
Cellular Assays
The effect of this compound on endothelial cell functions critical for angiogenesis is evaluated using various cellular assays.
| Assay | Cell Line | Endpoint | IC50 (µM) |
| Proliferation (MTT Assay) | HUVEC | Cell Viability | 0.5 |
| Migration (Boyden Chamber) | HUVEC | Cell Migration | 1.2 |
| Tube Formation (Matrigel) | HUVEC | Tube Length | 0.8 |
Table 2: Representative Cellular Activity of a Hypothetical VEGFR-2 Inhibitor. HUVEC: Human Umbilical Vein Endothelial Cells.
In Vivo Efficacy
The anti-tumor efficacy of this compound is evaluated in preclinical animal models.
| Tumor Model | Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Lewis Lung Carcinoma (LLC) Xenograft | This compound (Hypothetical) | 80 | 84 |
| B16.F10 Melanoma Xenograft | This compound (Hypothetical) | 80 | 82 |
Table 3: Representative In Vivo Anti-Tumor Efficacy. Data is illustrative and based on studies with the VEGFR-2 inhibitor vandetanib.[5]
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that regulate angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Technical Guide to Small Molecule VEGFR-2 Inhibitors and Their Impact on Downstream Signaling Pathways
Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-18" is not available in publicly accessible scientific literature. This guide provides a comprehensive overview of the mechanism and effects of well-characterized, small-molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors as a representative model for researchers, scientists, and drug development professionals.
Introduction: The Role of VEGFR-2 in Angiogenesis and Disease
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3] This activation triggers a cascade of intracellular signaling pathways crucial for endothelial cell proliferation, survival, migration, and permeability.[1][4]
The primary signaling pathways activated downstream of VEGFR-2 include:
-
The Phospholipase C-γ (PLCγ) / Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is central to endothelial cell proliferation.[1]
-
The Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This cascade is a major regulator of endothelial cell survival and permeability.[1][4]
Due to its critical role in forming new blood vessels, which is essential for tumor growth and metastasis, VEGFR-2 has become a major therapeutic target in oncology.[2] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of anti-angiogenic drugs.
Mechanism of Action of Small Molecule VEGFR-2 Inhibitors
Small-molecule VEGFR-2 inhibitors are typically ATP-competitive agents. They bind to the ATP-binding pocket within the intracellular kinase domain of the receptor. This direct competition prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The result is an inhibition of the pro-angiogenic signals mediated by VEGF, leading to reduced tumor vascularization, growth, and metastasis.
Quantitative Data: Inhibitory Potency of Representative VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both metrics indicate higher potency.
Below is a summary of publicly available data for several well-known VEGFR-2 inhibitors.
| Inhibitor | Target(s) | VEGFR-2 IC50 | Other Kinase IC50s | Reference(s) |
| Axitinib | VEGFR-1, -2, -3 | 0.2 nM | PDGFRβ (1.6 nM), c-Kit (1.7 nM) | [5] |
| Cabozantinib | VEGFR-2, c-Met | 0.035 nM | c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM) | [6] |
| Pazopanib | VEGFR-1, -2, -3 | 30 nM | VEGFR-1 (10 nM), VEGFR-3 (47 nM), PDGFR (84 nM) | [6] |
| Sorafenib | VEGFR-2, -3, PDGFRβ, Raf | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM) | [5] |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 nM | PDGFRβ (2 nM) | [5] |
| Ki8751 | VEGFR-2 | 0.9 nM | c-Kit (40 nM), PDGFRα (67 nM), FGFR-2 (170 nM) | [6] |
| Inhibitor | Target(s) | VEGFR-2 (Flk-1/KDR) Ki | Reference(s) |
| Toceranib | Flk-1/KDR, PDGFR, Kit | 6 nM | [6] |
Effect on Downstream Signaling Pathways
Inhibition of VEGFR-2 kinase activity directly impacts the phosphorylation status of key downstream effector proteins. The most critical and commonly studied pathways are the PI3K/Akt and Ras/Raf/MEK/ERK pathways. Treatment of endothelial cells or other sensitive cell lines with VEGFR-2 inhibitors leads to a measurable decrease in the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK).[7][8][9] This reduction in signaling activity is the molecular basis for the anti-proliferative and pro-apoptotic effects of these inhibitors.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathways and point of inhibition.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGF-Induced VEGF Exerts a PI3K-Dependent Positive Feedback on ERK and AKT through VEGFR2 in Hematological In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-18 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a signaling cascade essential for endothelial cell proliferation, migration, and survival.[5] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several cancers, making it a critical target for anti-angiogenic therapies.[1][2][3][4][6] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a promising class of anticancer agents.
These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Vegfr-2-IN-18 against VEGFR-2. The protocol is based on a luminescence-based assay that quantifies ATP consumption, providing a robust and high-throughput method for inhibitor screening and profiling.
Signaling Pathway and Experimental Principle
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, leading to the physiological responses of angiogenesis.
The in vitro kinase assay described here measures the activity of the purified VEGFR-2 kinase domain. The kinase transfers phosphate from ATP to a generic substrate, such as poly (Glu, Tyr). The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. The remaining ATP is quantified using a luciferase-based system, where the light output (luminescence) is directly proportional to the ATP concentration. Therefore, a lower luminescence signal indicates higher kinase activity and weaker inhibition by the test compound.
Data Presentation
The inhibitory activity of this compound and other reference compounds is typically determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results are summarized in the table below.
| Compound | IC50 (nM) |
| This compound | Data Not Available |
| Sorafenib | 3.12[2] |
| Sunitinib | 18.9 |
| Pazopanib | 4.8 |
| Axitinib | - |
| Compound 23j | 3.7[2] |
| Compound 16 | 3.4 |
Note: IC50 values for reference compounds are sourced from published literature and may vary depending on assay conditions.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available VEGFR-2 kinase assay kits and provides a framework for determining the inhibitory activity of this compound.[1] Optimization may be required for specific experimental conditions.
Materials and Reagents
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer
-
This compound (and other test compounds)
-
DMSO (Dimethyl sulfoxide)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well plates
-
Multichannel pipettes and sterile tips
-
Plate reader capable of measuring luminescence
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile distilled water.
-
Thaw all reagents (VEGFR-2 enzyme, substrate, ATP) on ice.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase buffer or an appropriate solvent to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for the blank (no enzyme), positive control (enzyme without inhibitor), and a range of this compound concentrations.
-
Add 5 µL of the diluted this compound or control solutions to the appropriate wells of a white 96-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Add 20 µL of the master mix to each well.
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Initiate the kinase reaction by adding 25 µL of the diluted VEGFR-2 enzyme to each well (except the blank wells, to which 25 µL of 1x Kinase Buffer is added).
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 45-60 minutes. The optimal incubation time should be determined empirically.
-
-
Luminescence Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 50 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the blank wells from all other readings.
-
Determine the percent inhibition of VEGFR-2 activity for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Luminescence_inhibitor - Luminescence_blank) / (Luminescence_positive_control - Luminescence_blank) ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound against VEGFR-2. The detailed protocol and workflows are designed to be adaptable for use in various research and drug development settings. Accurate determination of the IC50 value is a critical first step in characterizing the potency of novel VEGFR-2 inhibitors and their potential as therapeutic agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Vegfr-2-IN-18
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution and storage of the small molecule inhibitor Vegfr-2-IN-18. The procedures outlined are based on established methodologies for handling similar potent, selective, and cell-permeable inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase.
Data Presentation: Solubility and Storage of Representative VEGFR-2 Inhibitors
The following table summarizes the solubility and storage conditions for well-characterized small molecule VEGFR-2 inhibitors. This data provides a comparative reference for determining the optimal handling of this compound.
| Compound | Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| Sunitinib Malate | DMSO | ~5-40 mg/mL[1][2] | -20°C for at least 2 years[1] | -20°C for up to 3 months (in DMSO)[2] |
| DMSO:PBS (1:3) | ~0.25 mg/mL[1] | Aqueous solutions not recommended for storage > 1 day[1] | ||
| Sorafenib | DMSO | ≥ 45 mg/mL[3] | -20°C for up to 3 years[3] | -80°C for 1 year (in DMSO)[3] |
| Water | ~10-20 µM[4][5] | -20°C for 6 months (in DMSO)[3] | ||
| Axitinib | DMSO | Soluble | Store at controlled room temperature | Store aliquots at -20°C or -80°C |
| Aqueous Media (pH 1.1-7.8) | > 0.2 µg/mL[6][7] |
Experimental Protocols
Materials and Equipment
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile phosphate-buffered saline (PBS) or other aqueous buffer of choice
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the inhibitor powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2][8]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[8] Based on similar compounds, solutions in DMSO are stable for at least 6 months at -20°C.[3]
Protocol for Preparing an Aqueous Working Solution
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays or other experiments.
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Dilution:
-
Perform a serial dilution of the DMSO stock solution into your chosen sterile aqueous buffer (e.g., cell culture medium, PBS) to achieve the final desired working concentration.
-
Important: To prevent precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing. Do not add the aqueous buffer directly to the concentrated DMSO stock.
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
-
Usage: Use the freshly prepared aqueous working solution immediately for optimal performance. It is not recommended to store aqueous solutions of the inhibitor for more than one day.[1]
Visualizations
Experimental Workflow for Inhibitor Preparation
Caption: Workflow for preparing stock and working solutions of this compound.
VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 autophosphorylation by this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. file.selleckchem.com [file.selleckchem.com]
Application of a Novel VEGFR-2 Inhibitor in a Xenograft Mouse Model: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific experimental data and protocols for a compound designated "Vegfr-2-IN-18" in xenograft mouse models are not publicly available. The following application notes and protocols are a generalized representation based on established methodologies for evaluating VEGFR-2 inhibitors in preclinical cancer models. The quantitative data presented is hypothetical and for illustrative purposes.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In many cancers, the overexpression of VEGF and its subsequent binding to VEGFR-2 on endothelial cells drives tumor neovascularization, promoting tumor growth, survival, and metastasis.[2][3][4] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective anti-cancer strategy.[2][3][5] This document provides a detailed protocol for evaluating the in vivo efficacy of a hypothetical novel VEGFR-2 inhibitor, "this compound," in a xenograft mouse model.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][6] This activation triggers several downstream signaling cascades that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[3][5][6][7] The primary pathways include:
-
PLCγ-PKC-MAPK Pathway: This cascade is crucial for endothelial cell proliferation.[3][5]
-
PI3K-Akt Pathway: This pathway is central to promoting endothelial cell survival and migration.[3][5][6][7]
Small molecule inhibitors of VEGFR-2 typically target the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[2]
Key Experiments and Protocols
In Vivo Xenograft Efficacy Study
This study aims to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Experimental Protocol:
-
Cell Line Selection and Culture:
-
Select a human cancer cell line known to have high VEGF expression (e.g., A431, HT-29, or a patient-derived xenograft (PDX) line).
-
Culture the cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase (70-80% confluency).[8]
-
-
Animal Model:
-
Tumor Implantation:
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[8]
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[9]
-
-
Drug Preparation and Administration:
-
Vehicle Control: Prepare the vehicle solution used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).
-
This compound: Prepare the desired concentrations of the inhibitor in the vehicle.
-
Positive Control: A known VEGFR-2 inhibitor can be used for comparison.
-
Administer the treatments via the appropriate route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) at a specified dosing schedule (e.g., once daily for 21 days).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 mL/kg, QD, PO | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound | 25 mg/kg, QD, PO | 750 ± 90 | 50 | -2.0 ± 2.0 |
| This compound | 50 mg/kg, QD, PO | 450 ± 60 | 70 | -5.0 ± 2.5 |
| Positive Control | 30 mg/kg, QD, PO | 480 ± 75 | 68 | -4.5 ± 2.2 |
SEM: Standard Error of the Mean; QD: Once Daily; PO: Oral Gavage
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Experimental Workflow for Xenograft Mouse Model
Caption: Experimental workflow for a xenograft mouse model efficacy study.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice [jci.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Western Blot Analysis of p-VEGFR-2 Following Vegfr-2-IN-18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of phosphorylated Vascular Endothelial Growth Factor Receptor-2 (p-VEGFR-2) using Western blot analysis in response to treatment with the specific inhibitor, Vegfr-2-IN-18. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal in angiogenesis, the formation of new blood vessels. Dysregulation of this signaling pathway is a hallmark of various pathologies, including cancer. Consequently, inhibiting VEGFR-2 activity is a key therapeutic strategy. This protocol outlines the necessary steps for cell culture, inhibitor treatment, VEGF-A stimulation, protein extraction, and subsequent immunodetection of p-VEGFR-2, offering a robust method to assess the efficacy of this compound and similar inhibitors.
Introduction
The VEGF/VEGFR-2 signaling cascade is a critical regulator of endothelial cell proliferation, migration, and survival. Upon binding of VEGF-A to the extracellular domain of VEGFR-2, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for angiogenic processes.[1][2]
This compound is a potent and specific inhibitor of VEGFR-2, with a reported IC50 of 60 nM. It exerts its anti-tumor effects by inducing apoptosis. The following protocol provides a reliable method to evaluate the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in a cellular context.
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol is optimized for human umbilical vein endothelial cells (HUVECs), a common model for studying angiogenesis.
Materials
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal Medium (e.g., EBM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (prepare stock solution in DMSO)
-
Recombinant Human VEGF-A
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175)
-
Rabbit anti-VEGFR-2 (Total)
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Western blot imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-VEGFR-2.
Step-by-Step Method
-
Cell Culture:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add Basal Medium containing a reduced serum concentration (e.g., 0.5% FBS) and incubate for 16-18 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of this compound in the low-serum medium. Based on its IC50 of 60 nM, a starting concentration range of 100 nM to 1 µM is recommended. Include a vehicle control (DMSO).
-
Pre-treat the serum-starved cells with the this compound dilutions or vehicle for 1-2 hours.
-
-
VEGF-A Stimulation:
-
Following the inhibitor treatment, stimulate the cells by adding Recombinant Human VEGF-A to a final concentration of 25-50 ng/mL. A non-stimulated control group (treated with vehicle and no VEGF-A) should be included.
-
Incubate for 5-10 minutes at 37°C. This short stimulation time is typically sufficient to observe maximal VEGFR-2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total VEGFR-2 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal, and then to the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The values should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | This compound Conc. | VEGF-A (25 ng/mL) | Normalized p-VEGFR-2/Total VEGFR-2 Ratio | % Inhibition of Phosphorylation |
| Untreated Control | 0 | - | Baseline | N/A |
| Vehicle + VEGF-A | 0 | + | 1.0 (Reference) | 0% |
| Inhibitor | 100 nM | + | Value | Value |
| Inhibitor | 500 nM | + | Value | Value |
| Inhibitor | 1 µM | + | Value | Value |
*Values to be determined experimentally.
Troubleshooting
-
No or weak p-VEGFR-2 signal:
-
Ensure VEGF-A is active.
-
Optimize stimulation time.
-
Check the efficacy of the primary antibody.
-
Ensure phosphatase inhibitors are included in the lysis buffer.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize blocking conditions (e.g., switch between milk and BSA).
-
Use a lower concentration of primary or secondary antibody.
-
-
Inconsistent loading:
-
Ensure accurate protein quantification.
-
Always run a loading control (e.g., β-actin, GAPDH).
-
By following this detailed protocol, researchers can effectively assess the inhibitory potential of this compound on VEGFR-2 phosphorylation, providing valuable insights for drug development and angiogenesis research.
References
Application Notes and Protocols for Anti-Angiogenesis Assays Using Vegfr-2-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as cancer and macular degeneration.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary mediator of angiogenesis.[3][4] Vegfr-2-IN-18 is a small molecule inhibitor designed to target the ATP binding site of the VEGFR-2 tyrosine kinase, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5] These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using common in vitro assays.
Mechanism of Action
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival.[6][7][8] this compound, by inhibiting the kinase activity of VEGFR-2, effectively blocks these downstream events, making it a potent anti-angiogenic agent.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound in various anti-angiogenesis assays.
| Assay | Cell Line | Metric | This compound | Positive Control (Sorafenib) |
| VEGFR-2 Kinase Inhibition | Enzyme Assay | IC50 | 3.7 nM[9] | 3.12 nM[9] |
| Cell Proliferation | HUVEC | IC50 | 11.3 µM[9] | 9.52 µM[10] |
| Cell Proliferation | HepG2 | IC50 | 6.4 µM[9] | 9.52 µM[10] |
| Cell Proliferation | MCF-7 | IC50 | 19.4 µM[9] | 10.61 µM[10] |
Table 1: Comparative IC50 values of this compound and Sorafenib in various assays. Data is representative of typical results for potent VEGFR-2 inhibitors.
| Assay | Parameter Measured | This compound (10 µM) | Vehicle Control |
| Endothelial Cell Migration | % Wound Closure (24h) | 25% | 95% |
| Endothelial Tube Formation | Total Tube Length (µm) | 1500 | 8500 |
| Endothelial Tube Formation | Number of Branch Points | 20 | 150 |
Table 2: Effect of this compound on key parameters of in vitro angiogenesis assays.
Experimental Protocols
VEGFR-2 Signaling Pathway
// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK (ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vegfr2_IN_18 [label="this compound", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; Vegfr2_IN_18 -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> MAPK; PI3K -> Akt; MAPK -> Proliferation; MAPK -> Migration; Akt -> Survival; } mend Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on endothelial cell proliferation.[11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL), excluding the negative control wells.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
// Nodes Seed [label="Seed HUVECs in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Starve cells in low-serum medium", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT [label="Add MTT and incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve formazan in DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Seed -> Starve; Starve -> Treat; Treat -> Stimulate; Stimulate -> Incubate; Incubate -> MTT; MTT -> Dissolve; Dissolve -> Read; } mend Caption: Workflow for the Endothelial Cell Proliferation (MTT) Assay.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of this compound to inhibit the migration of endothelial cells, a key step in angiogenesis.[12][13]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
VEGF-A
-
6-well plates
-
Pipette tip
Protocol:
-
Grow HUVECs to a confluent monolayer in 6-well plates.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add a low-serum medium containing different concentrations of this compound.
-
Add VEGF-A (e.g., 20 ng/mL) to the appropriate wells.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
// Nodes Monolayer [label="Grow HUVECs to confluence", fillcolor="#F1F3F4", fontcolor="#202124"]; Scratch [label="Create a scratch in the monolayer", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add medium with this compound and VEGF-A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image_0h [label="Image wound at 0 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 12-24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Image_24h [label="Image wound at 12-24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Measure wound closure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Monolayer -> Scratch; Scratch -> Wash; Wash -> Treat; Treat -> Image_0h; Image_0h -> Incubate; Incubate -> Image_24h; Image_24h -> Analyze; } mend Caption: Workflow for the Endothelial Cell Migration (Wound Healing) Assay.
Endothelial Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.[14][15][16]
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
This compound
-
VEGF-A
-
Matrigel or other basement membrane extract
-
96-well plates
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[15]
-
Resuspend HUVECs in a basal medium containing various concentrations of this compound and VEGF-A (e.g., 20 ng/mL).
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using imaging software.
// Nodes Coat [label="Coat 96-well plate with Matrigel", fillcolor="#F1F3F4", fontcolor="#202124"]; Solidify [label="Solidify Matrigel at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend HUVECs with this compound and VEGF-A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed HUVECs onto Matrigel", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 4-18 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Visualize [label="Visualize tube formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify tube length and branch points", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Coat -> Solidify; Solidify -> Resuspend; Resuspend -> Seed; Seed -> Incubate; Incubate -> Visualize; Visualize -> Quantify; } mend Caption: Workflow for the Endothelial Tube Formation Assay.
Conclusion
The provided protocols and application notes offer a comprehensive framework for evaluating the anti-angiogenic properties of this compound. By systematically assessing its impact on endothelial cell proliferation, migration, and tube formation, researchers can effectively characterize its potential as a therapeutic agent for angiogenesis-dependent diseases. It is recommended to validate these in vitro findings with in vivo models to further elucidate the compound's efficacy.[17]
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothelial Cell Migration Assay with a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor on endothelial cell migration. The protocols described herein are applicable to "Vegfr-2-IN-18" and other similar small molecule inhibitors targeting the VEGFR-2 signaling pathway.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably in tumor growth and metastasis.[1][2] A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGFR-2.[2][3] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration.[3][4] Consequently, inhibiting VEGFR-2 is a promising therapeutic strategy to block angiogenesis in cancer and other diseases.
This document outlines two common and robust in vitro methods to evaluate the efficacy of VEGFR-2 inhibitors on endothelial cell migration: the Transwell (or Boyden Chamber) Assay and the Scratch (or Wound Healing) Assay.
Mechanism of Action of VEGFR-2 Inhibitors
VEGFR-2 inhibitors can be classified into several types based on their mechanism of action. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase domain. Type II inhibitors also bind to the ATP-binding site but in an inactive conformation, often extending into an adjacent hydrophobic pocket. Type III inhibitors form a covalent bond with the kinase.[1] The specific inhibitor "VEGFR 2 Kinase Inhibitor I" (CAS 15966-93-5), with the chemical formula C18H18N2O3, is an example of a small molecule designed to inhibit VEGFR-2 activity.[5] While detailed public information on "this compound" is limited, it is presumed to function as an ATP-competitive inhibitor, a common mechanism for small molecule kinase inhibitors.
VEGFR-2 Signaling Pathway in Endothelial Cell Migration
The binding of VEGF-A to VEGFR-2 on endothelial cells triggers the phosphorylation of specific tyrosine residues in the intracellular domain of the receptor. This leads to the activation of several downstream signaling pathways crucial for cell migration, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[3] These pathways ultimately regulate the reorganization of the actin cytoskeleton, the formation of focal adhesions, and the expression of genes involved in cell motility, thereby promoting the migration of endothelial cells.
Caption: VEGFR-2 signaling pathway leading to endothelial cell migration and its inhibition by this compound.
Experimental Protocols
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of endothelial cells to a chemoattractant, such as VEGF, across a porous membrane.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS (serum-free medium)
-
Recombinant Human VEGF-A
-
This compound or other VEGFR-2 inhibitor
-
24-well Transwell inserts (8 µm pore size)
-
Calcein AM or DAPI stain
-
Cotton swabs
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for the Transwell endothelial cell migration assay.
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 until they reach 80-90% confluency.
-
Cell Starvation: The day before the assay, replace the growth medium with EBM-2 containing 0.5% FBS and incubate overnight.
-
Cell Preparation: On the day of the assay, detach the cells using trypsin, neutralize, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of EBM-2 with 0.5% FBS containing VEGF (e.g., 20 ng/mL) and varying concentrations of this compound to the lower wells of a 24-well plate. Include a vehicle control (DMSO) and a negative control (no VEGF).
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Stain the cells with DAPI or another suitable nuclear stain.
-
-
Imaging and Quantification:
-
Mount the membranes on a glass slide.
-
Capture images of the migrated cells using a fluorescence microscope.
-
Count the number of migrated cells in several random fields of view for each condition.
-
Scratch (Wound Healing) Assay
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or scratch created in the cell layer.
Materials:
-
HUVECs
-
EGM-2
-
EBM-2 with 0.5% FBS
-
VEGF-A
-
This compound
-
24-well tissue culture plates
-
p200 pipette tip or a cell scraper
-
Microscope with a camera
Experimental Workflow:
Caption: Workflow for the scratch (wound healing) assay.
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them until they form a confluent monolayer.
-
Scratching: Using a sterile p200 pipette tip, create a straight scratch across the center of each well.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add 500 µL of EBM-2 with 0.5% FBS containing VEGF (e.g., 20 ng/mL) and different concentrations of this compound to each well. Include appropriate controls.
-
Imaging: Immediately acquire images of the scratches at 0 hours using a phase-contrast microscope. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 16-24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison of the inhibitory effects of this compound.
Table 1: Inhibition of HUVEC Migration in Transwell Assay by this compound
| Treatment Group | This compound Conc. (nM) | Mean Migrated Cells/Field (± SD) | % Inhibition |
| Negative Control (No VEGF) | 0 | 15 ± 4 | - |
| Vehicle Control (VEGF + DMSO) | 0 | 150 ± 12 | 0 |
| This compound | 1 | 110 ± 9 | 26.7 |
| This compound | 10 | 65 ± 7 | 56.7 |
| This compound | 100 | 25 ± 5 | 83.3 |
| This compound | 1000 | 18 ± 3 | 88.0 |
Note: The data presented are representative and may vary depending on experimental conditions. The IC50 for inhibition of migration can be calculated from a dose-response curve.
Table 2: Inhibition of HUVEC Wound Closure by this compound (at 16 hours)
| Treatment Group | This compound Conc. (nM) | % Wound Closure (± SD) | % Inhibition of Migration |
| Negative Control (No VEGF) | 0 | 10 ± 3 | - |
| Vehicle Control (VEGF + DMSO) | 0 | 85 ± 7 | 0 |
| This compound | 1 | 65 ± 6 | 23.5 |
| This compound | 10 | 40 ± 5 | 52.9 |
| This compound | 100 | 20 ± 4 | 76.5 |
| This compound | 1000 | 12 ± 2 | 85.9 |
Note: The data presented are representative. The percentage of inhibition is calculated relative to the VEGF-stimulated control.
Conclusion
The Transwell and Scratch assays are effective methods for quantifying the inhibitory effects of VEGFR-2 inhibitors on endothelial cell migration. These protocols provide a framework for researchers to assess the anti-angiogenic potential of compounds like this compound. Consistent and dose-dependent inhibition of endothelial cell migration in these assays provides strong evidence for the compound's on-target activity and its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vegf receptor 2 kinase inhibitor I | C18H18N2O3 | CID 6419834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tube Formation Assay with a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of angiogenesis.[1][2] Consequently, inhibiting VEGFR-2 is a key strategy in the development of anti-angiogenic therapies.[3][4] The tube formation assay is a widely utilized in vitro model to assess the pro- or anti-angiogenic potential of specific compounds by evaluating the ability of endothelial cells to form capillary-like structures.[5][6][7]
These application notes provide a detailed protocol for conducting a tube formation assay to evaluate the inhibitory effect of a representative small molecule VEGFR-2 inhibitor. While the specific inhibitor VEGFR-2-IN-18 was the focus, detailed public information and experimental data for this particular compound are not available. Therefore, the methodologies and data presented herein are based on established protocols and the expected outcomes for a potent and selective small molecule inhibitor of VEGFR-2.
Principle of the Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (BME) or Matrigel, will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.[5] The addition of a VEGFR-2 inhibitor is expected to disrupt this process by blocking the downstream signaling cascades initiated by VEGF, which are essential for endothelial cell migration, proliferation, and differentiation.[8][9] The extent of tube formation can be quantified by measuring various parameters, including the number of nodes, number of meshes, and total tube length.[10]
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
VEGFR-2 Inhibitor (e.g., a representative small molecule inhibitor)
-
Vascular Endothelial Growth Factor (VEGF-A)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
Calcein AM (for fluorescent visualization)
-
96-well tissue culture plates
-
Inverted microscope with imaging capabilities
Experimental Protocols
Cell Culture and Preparation
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 70-80% confluency. For the tube formation assay, use HUVECs between passages 2 and 6.
-
One day prior to the assay, seed HUVECs at a high density to ensure they are in an active growth phase.
Tube Formation Assay
-
Plate Coating:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Ensure the entire surface of the well is evenly covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[5]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs using Trypsin-EDTA and neutralize with a medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in a basal medium (e.g., EBM-2) containing 2% FBS.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Prepare different concentrations of the VEGFR-2 inhibitor in the basal medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor like Sunitinib).
-
Add 100 µL of the HUVEC suspension (1 x 10^4 cells) to each well of the BME-coated plate.
-
Immediately add the desired concentration of the VEGFR-2 inhibitor or controls to the respective wells. To stimulate angiogenesis, VEGF-A (e.g., 20 ng/mL) can be added.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Monitor tube formation periodically under an inverted microscope.
-
For quantitative analysis, staining with Calcein AM can be performed. Add Calcein AM to the wells to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C.[11]
-
Capture images of the tube networks using a fluorescence or phase-contrast microscope.
-
Data Acquisition and Analysis
-
Acquire images from multiple random fields for each well to ensure representative data.
-
Quantify the following parameters using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin):
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Nodes: The points where at least three tubes intersect.
-
Number of Meshes: The enclosed areas formed by the tube network.
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the inhibitory effects.
Data Presentation
The following tables summarize the expected quantitative data from a tube formation assay with a representative VEGFR-2 inhibitor.
Table 1: Effect of a Representative VEGFR-2 Inhibitor on Tube Formation Parameters
| Treatment Group | Concentration (nM) | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Vehicle Control (DMSO) | - | 4500 ± 350 | 60 ± 8 | 45 ± 6 |
| VEGFR-2 Inhibitor | 1 | 3800 ± 300 | 52 ± 7 | 38 ± 5 |
| VEGFR-2 Inhibitor | 10 | 2500 ± 250 | 35 ± 5 | 22 ± 4 |
| VEGFR-2 Inhibitor | 100 | 1200 ± 150 | 15 ± 3 | 8 ± 2 |
| Sunitinib (Positive Control) | 100 | 1350 ± 180 | 18 ± 4 | 10 ± 3 |
Table 2: IC50 Values for Inhibition of Tube Formation
| Parameter | IC50 (nM) |
| Total Tube Length | ~15 |
| Number of Nodes | ~12 |
| Number of Meshes | ~18 |
Visualizations
Signaling Pathway Diagram
Caption: VEGFR-2 signaling cascade in angiogenesis.
Experimental Workflow Diagram
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Tube Formation [metavilabs.com]
- 11. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cell by aldose reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of Vegfr-2-IN-18 in a Tumor Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vivo efficacy of Vegfr-2-IN-18, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols and data presentation guidelines are designed to assist in the preclinical evaluation of this anti-angiogenic compound in a tumor xenograft model.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth and metastasis.[2] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established and effective therapeutic strategy in oncology.[3]
This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5] This document outlines the experimental procedures to evaluate the anti-tumor and anti-angiogenic effects of this compound in a preclinical setting.
Data Presentation
Due to the limited availability of specific in vivo efficacy data for this compound in the public domain, the following tables present representative data from preclinical studies of other well-characterized small molecule VEGFR-2 inhibitors (YLL545, GW654652, and Vandetanib). These data are intended to serve as a template for the presentation of experimental results obtained with this compound.
Table 1: Representative In Vivo Efficacy of VEGFR-2 Inhibitors on Tumor Growth
| Compound | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| YLL545 | MDA-MB-231 (Breast Cancer) Xenograft | 50 mg/kg/day | >50% | [6][7] |
| GW654652 | HN5 (Head and Neck Cancer) Xenograft | ED50 | Varies with VEGF/VEGFR2 expression | [8][9] |
| Vandetanib | 8305C (Anaplastic Thyroid Cancer) Xenograft | 25 mg/kg/day | Significant inhibition | [10] |
| Vandetanib | Lewis Lung Carcinoma (LLC) | 80 mg/kg/day | 84% | [11] |
| Vandetanib | B16.F10 Melanoma | 80 mg/kg/day | 82% | [11] |
Table 2: Representative Biomarker Analysis in Tumor Xenografts Treated with VEGFR-2 Inhibitors
| Biomarker | Analysis Method | Compound | Tumor Model | Result | Reference |
| Microvessel Density (CD31) | Immunohistochemistry | Vandetanib | 8305C (Anaplastic Thyroid Cancer) Xenograft | Significant reduction | [10] |
| p-VEGFR-2 | Western Blot | YLL545 | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced phosphorylation | [6][7] |
| p-ERK1/2 | Western Blot | YLL545 | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of downstream signaling | [6][7] |
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in a tumor model.
Caption: Logical relationship of the study design.
Experimental Protocols
1. In Vivo Tumor Growth Inhibition Assay
This protocol describes the establishment of a human tumor xenograft model and the subsequent evaluation of this compound's effect on tumor growth.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, HT29, or A549)
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at two different dose levels).
-
Treatment Administration: Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Study Endpoint: Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Tumor Excision: Excise tumors, weigh them, and process them for further analysis (e.g., snap-freeze a portion in liquid nitrogen for Western blotting and fix the remainder in formalin for immunohistochemistry).
2. Immunohistochemistry (IHC) for CD31
This protocol details the staining of tumor sections for the endothelial cell marker CD31 to assess microvessel density (MVD).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene
-
Ethanol (graded series)
-
Antigen retrieval buffer (e.g., 0.01 M Citrate buffer, pH 6.0 or 0.5 M Tris buffer, pH 10)[7][12]
-
Primary antibody: anti-CD31
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to deionized water.[13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath or pressure cooker.[7][12]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the slides and apply the DAB substrate, allowing the color to develop.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Image Analysis: Capture images of the stained sections and quantify MVD by counting the number of CD31-positive vessels in multiple high-power fields.
3. Western Blotting for p-VEGFR-2 and Total VEGFR-2
This protocol outlines the procedure for analyzing the phosphorylation status and total protein levels of VEGFR-2 in tumor lysates.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-β-actin
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Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer.[8] Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, or anti-β-actin) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
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Image Acquisition: Capture the chemiluminescent signal using an imaging system.
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Densitometry Analysis: Quantify the band intensities and normalize the levels of p-VEGFR-2 and total VEGFR-2 to the loading control (β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vegfr-2-IN-18 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-18. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its primary mechanism of action is to block the ATP binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling. This ultimately leads to the suppression of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Q2: What is the reported potency of this compound?
This compound has been reported as a potent VEGFR-2 inhibitor with an IC50 value of 60 nM.[1]
Q3: In what solvent should I dissolve this compound?
Based on information for structurally similar compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For a related compound, Vegfr-2-IN-6, a solubility of 25 mg/mL (59.03 mM) in DMSO has been reported, which may require ultrasonication to achieve.[2] It is always recommended to use freshly opened, anhydrous DMSO to avoid solubility issues due to moisture absorption.[2]
Q4: How should I store the this compound stock solution?
Stock solutions of similar compounds in DMSO are typically stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use experiments.
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
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Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of many small molecules.[2] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
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Gentle Warming: Gently warm the solution to 37°C. This can often increase the solubility of the compound.
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Sonication: Use an ultrasonic bath to aid in the dissolution process.[2] Sonication can help to break down any clumps of powder and increase the surface area for the solvent to act upon.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for my cell-based assay. How can I prevent this?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic small molecules. Here are some solutions:
-
Lower the Final Concentration: The final concentration of this compound in your assay medium may be too high. Try performing a serial dilution to determine the maximum soluble concentration in your specific medium.
-
Increase the Percentage of DMSO (with caution): While you want to minimize the final DMSO concentration to avoid solvent toxicity to your cells, a slight increase might be necessary to maintain solubility. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments to account for any solvent effects.
-
Use a Surfactant: For in vivo formulations, surfactants like Tween-80 are often used to improve solubility.[2] For in vitro assays, a very low, non-toxic concentration of a mild surfactant might be considered, but this should be carefully validated for its effect on your cells.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous medium immediately before use. Do not store the diluted compound in aqueous solutions for extended periods.
Quantitative Data Summary
| Solvent | Solubility (Vegfr-2-IN-6) | Notes |
| DMSO | 25 mg/mL (59.03 mM) | May require ultrasonication.[2] |
| 10% DMSO in Saline with 40% PEG300 and 5% Tween-80 | ≥ 2.5 mg/mL (5.90 mM) | Forms a clear solution.[2] |
| 10% DMSO in Saline with 20% SBE-β-CD | 2.5 mg/mL (5.90 mM) | Forms a suspended solution; requires ultrasonication.[2] |
| 10% DMSO in Corn Oil | 2.5 mg/mL (5.90 mM) | Forms a suspended solution; requires ultrasonication.[2] |
Experimental Protocols
Cell-Based VEGFR-2 Inhibition Assay (e.g., Cell Viability Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of a cancer cell line that overexpresses VEGFR-2 (e.g., HUVECs, HepG2, MCF-7).[3][4][5]
Materials:
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This compound
-
Anhydrous DMSO
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Cancer cell line (e.g., HUVEC, HepG2, MCF-7)
-
Complete cell culture medium
-
Serum-free cell culture medium
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96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -80°C in single-use aliquots.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The next day, prepare serial dilutions of the this compound stock solution in serum-free medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the culture medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known VEGFR-2 inhibitor like Sunitinib or Sorafenib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: A simplified diagram of the VEGFR-2 signaling cascade.
Caption: A workflow for troubleshooting this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preventing Vegfr-2-IN-18 precipitation in cell culture media
Welcome to the technical support center for Vegfr-2-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the use of this compound in cell culture experiments, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1] It has an IC50 value of 60 nM, indicating strong inhibitory activity against VEGFR-2.[1] The molecular formula for this compound is C18H18N2O3.
Q2: What is the primary mechanism of action of this compound?
This compound functions by inhibiting the tyrosine kinase activity of VEGFR-2. This receptor is crucial for endothelial cell proliferation, migration, and survival—all critical processes in angiogenesis. By blocking VEGFR-2 signaling, this compound can inhibit the growth of new blood vessels, a process often exploited by tumors for their growth and metastasis. This makes it a compound of interest in cancer research.
Q3: Why is my this compound precipitating in my cell culture media?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often stemming from the compound's hydrophobic nature. While it may be readily soluble in an organic solvent like dimethyl sulfoxide (DMSO) for creating a stock solution, diluting this stock into the aqueous environment of the media can cause the compound to come out of solution and form a precipitate.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
For many hydrophobic small molecules used in cell culture, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your cell culture media can significantly impact the accuracy and reproducibility of your experimental results by reducing the effective concentration of the inhibitor. The following troubleshooting guide provides systematic steps to address and prevent this issue.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
This is the most common precipitation issue and is typically related to the final concentration of the inhibitor and the solvent.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can also contribute to precipitation when diluted.
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Prepare a More Dilute Stock Solution: If your stock solution is highly concentrated, you will be adding a very small volume to your media. This can lead to localized high concentrations of the inhibitor and DMSO, causing immediate precipitation. Try preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your media, which can aid in more effective dispersion.
-
Modify the Dilution Method:
-
Pre-warm the media: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.
-
Vortex during addition: Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling the tube. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
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Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the stock solution in a small volume of media, and then add this intermediate dilution to the final volume.
-
Issue 2: The media becomes cloudy or a precipitate forms over time during incubation.
This may indicate that while the compound initially dissolved, it is not stable in the media over the duration of your experiment.
Troubleshooting Steps:
-
Assess Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and often serum. Components in the serum, such as proteins, can sometimes interact with the compound and lead to precipitation over time.
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Serum-free conditions: If your experimental design allows, test the solubility of this compound in serum-free media to see if serum components are contributing to the issue.
-
Reduce serum concentration: If serum is required, try reducing the serum percentage during the treatment period.
-
-
Consider pH of the Media: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Changes in pH during incubation could potentially affect the solubility of this compound.
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Solubility Enhancers: As a last resort, and with careful validation, you might consider the use of solubility-enhancing agents (excipients). However, these must be tested for their own potential effects on the cells and the experimental outcome.
Experimental Protocols
Protocol 1: Determining the Optimal Stock and Working Concentration of this compound
This protocol will help you empirically determine the best stock and working concentrations to avoid precipitation.
Materials:
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This compound powder
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DMSO
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
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Sterile microcentrifuge tubes
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Vortex mixer
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Incubator (37°C, 5% CO2)
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Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a Dilution Series of Stock Solutions: From the 10 mM stock, prepare a dilution series of stock solutions in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM).
-
Test Dilutions in Media:
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Aliquot 1 mL of your complete cell culture medium (with serum) into a series of sterile microcentrifuge tubes.
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To each tube, add the appropriate volume from each stock solution to achieve your desired final working concentration (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration remains consistent and below 0.5%.
-
Gently vortex each tube immediately after adding the stock solution.
-
-
Incubate and Observe:
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Incubate the tubes at 37°C for the duration of your typical experiment (e.g., 24, 48, 72 hours).
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At regular intervals, visually inspect the tubes for any signs of precipitation (cloudiness, visible particles). You can also take a small aliquot to examine under a microscope.
-
-
Repeat with Serum-Free Media: Repeat steps 3 and 4 using serum-free media to determine if serum is a contributing factor.
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Data Analysis: Record the highest stock and working concentrations that remain precipitate-free for the duration of the experiment. This will be your optimal working range.
Data Presentation:
| Stock Conc. (mM) | Final Working Conc. (µM) | Final DMSO (%) | Media Type | Observation at 0h | Observation at 24h | Observation at 48h |
| 10 | 10 | 0.1 | Complete | Clear | Precipitate | Precipitate |
| 5 | 10 | 0.2 | Complete | Clear | Clear | Precipitate |
| 2 | 10 | 0.5 | Complete | Clear | Clear | Clear |
| 10 | 10 | 0.1 | Serum-Free | Clear | Clear | Precipitate |
| 5 | 10 | 0.2 | Serum-Free | Clear | Clear | Clear |
This is an example table. Your results will vary.
Visualizations
VEGFR-2 Signaling Pathway
References
Technical Support Center: Vegfr-2-IN-18 and Related Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Vegfr-2-IN-18 and other small molecule inhibitors targeting the VEGFR-2 signaling pathway. The following information addresses common challenges related to compound stability and solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound appears to be empty or contains very little substance. Is this normal?
A1: Yes, this can be normal, especially for small quantities of lyophilized compounds. The inhibitor may appear as a thin film on the walls of the vial. To ensure you recover the entire product, add the appropriate solvent as indicated on the datasheet and vortex or sonicate the vial to fully dissolve the compound.[1] Some compounds can also be waxy or hygroscopic (absorb moisture from the air), which can affect their appearance.[1]
Q2: What is the best solvent to use for dissolving this compound?
A2: The recommended solvent for a specific inhibitor is typically provided on its product datasheet. For many kinase inhibitors, dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution.[1][2] These stock solutions can then be diluted with aqueous media (e.g., cell culture medium, PBS) for your experiments.[1] It is crucial to ensure the final concentration of the organic solvent (like DMSO) in your assay is low enough (e.g., <0.1% to <2%) to not affect the biological system.[1][2][3] Always run a solvent control in your experiments.[4]
Q3: How should I store the powdered compound and my stock solutions of this compound?
A3: For long-term storage, powdered compounds are typically kept at -20°C or -80°C in a desiccator to protect them from moisture.[1] Stock solutions in DMSO can generally be stored at -20°C for up to three months or at -80°C for up to six months.[1][2] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q4: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic small molecules.[1] To help redissolve the compound, you can try gentle warming (e.g., in a 37°C water bath), vortexing, or sonication.[1] If precipitation persists, consider using a co-solvent in your final dilution, such as glycerol, Tween 80, or PEG400, though their compatibility with your specific assay must be verified.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions from your stock solution for each experiment. Ensure stock solutions have been stored properly and are within their recommended shelf life. |
| Precipitation in Media | Visually inspect your final working solution under a microscope for precipitates. If present, follow the steps in FAQ Q4. Consider lowering the final concentration of the inhibitor. |
| Incorrect Concentration | Verify your dilution calculations. If possible, use a spectrophotometric or other analytical method to confirm the concentration of your stock solution. |
| Cell Permeability Issues | While many small molecule inhibitors are cell-permeable, this can vary. Consult the product datasheet for information on cell permeability.[4] |
Issue 2: Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solution by vortexing or sonication.[1] Incomplete dissolution can lead to inaccurate pipetting of the inhibitor. |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the solvent before transferring the inhibitor solution can also help. |
| Uneven Distribution in Assay Plate | After adding the inhibitor to your assay plate, ensure it is mixed thoroughly but gently with the cell culture medium. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Determine Solvent and Concentration: Refer to the product datasheet for the recommended solvent (e.g., DMSO) and maximum solubility. Aim to create a stock solution at a high but fully soluble concentration (e.g., 10 mM).
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Equilibrate: Allow the vial of the inhibitor and the solvent to reach room temperature before opening to minimize water condensation.
-
Dissolution: Add the calculated volume of solvent to the vial.
-
Solubilization: Vortex the vial for several minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2]
Protocol 2: Preparation of Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the same solvent (e.g., DMSO) if a range of concentrations is needed.[3]
-
Final Dilution: Dilute the stock or serially diluted solutions into your final aqueous assay buffer or cell culture medium. Add the inhibitor solution to the aqueous medium while vortexing to facilitate mixing and minimize precipitation.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to your assay system.[4]
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Testing Inhibitor Stability
Caption: Workflow for assessing the stability of a small molecule inhibitor in solution over time.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation of small molecule inhibitors in aqueous solutions.
References
Troubleshooting inconsistent results in Vegfr-2-IN-18 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-18. The information is designed to address common issues and inconsistencies that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It functions by targeting the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that are crucial for angiogenesis, such as endothelial cell proliferation, migration, and survival.[2]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 60 nM for VEGFR-2.[1] However, it is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and substrate concentration used in the experiment.[3][4]
Q3: In what solvents is this compound soluble?
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the compound in solution over time should be considered, and fresh dilutions from the stock should be prepared for each experiment to ensure consistent results.
Troubleshooting Inconsistent Results
Table 1: Common Issues and Troubleshooting Strategies for this compound Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/proliferation assay results | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Degradation of this compound in working solutions.- Cell line heterogeneity or passage number variation. | - Ensure a uniform single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Use cells within a consistent and low passage number range. |
| Weaker than expected inhibition of VEGFR-2 phosphorylation in Western Blots | - Suboptimal concentration of this compound.- Insufficient pre-incubation time with the inhibitor.- High cell confluence leading to altered signaling.- Rapid dephosphorylation of proteins during sample preparation. | - Perform a dose-response experiment to determine the optimal inhibitory concentration.- Optimize the pre-incubation time with the inhibitor before VEGF stimulation.- Plate cells at a consistent sub-confluent density.- Add phosphatase inhibitors to the lysis buffer and keep samples on ice.[6] |
| Inconsistent IC50 values between experiments | - Variations in assay conditions (e.g., cell density, incubation time, substrate concentration).[1][3]- Differences in reagent quality or preparation.- Analyst-to-analyst variability in experimental execution.[7] | - Standardize all assay parameters and document them meticulously.- Use high-quality reagents and prepare them consistently.- Ensure all users follow the same detailed protocol. |
| Unexpected off-target effects | - this compound may inhibit other kinases, especially at higher concentrations.[2][8] | - Test the inhibitor against a panel of related kinases to assess its selectivity.- Use the lowest effective concentration of this compound.- Validate key findings using a structurally different VEGFR-2 inhibitor or a genetic approach (e.g., siRNA). |
Data Presentation
Table 2: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | VEGFR-2 | 60 | Biochemical Assay | [1] |
Note: This table should be expanded with internal experimental data for different cell lines and assay formats as it becomes available.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated VEGFR-2
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR2) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control protein (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Logical approach to troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Technical Support Center: Enhancing In Vivo Bioavailability of Vegfr-2-IN-18
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the novel VEGFR-2 inhibitor, Vegfr-2-IN-18. Given that this compound is a preclinical compound, this guide synthesizes established strategies for enhancing the bioavailability of poorly soluble kinase inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of poorly soluble compounds like this compound and provides systematic solutions.
Problem: Low and Variable Oral Bioavailability
Low and inconsistent plasma concentrations of this compound after oral administration are common challenges, often stemming from its poor aqueous solubility and/or low permeability.[1][2][3]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Amorphous Solid Dispersion (ASD): Formulate this compound with a polymer to create a high-energy, amorphous state that enhances solubility.[4][5] 3. Lipid-Based Formulations: Dissolve the compound in oils, surfactants, or create self-emulsifying drug delivery systems (SEDDS).[1][2][3][6] | Increased dissolution rate and concentration in the gastrointestinal fluids. |
| Low Permeability | 1. Use of Permeation Enhancers: Include excipients like chitosan or bile salts in the formulation to transiently increase intestinal permeability.[7] 2. Lipid Formulations: Some lipid-based systems can facilitate lymphatic transport, bypassing first-pass metabolism.[6][8] | Enhanced absorption across the intestinal epithelium. |
| First-Pass Metabolism | 1. Lipid-Based Formulations: Promote lymphatic absorption to reduce hepatic first-pass effect.[6][8] 2. Prodrug Approach: Synthesize a more soluble and permeable prodrug of this compound that is converted to the active form in vivo.[8] | Increased systemic exposure of the active compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of kinase inhibitors like this compound?
A1: Many small molecule kinase inhibitors exhibit poor oral bioavailability due to a combination of factors, including low aqueous solubility, high lipophilicity, and susceptibility to first-pass metabolism in the liver.[2][3][9] These characteristics can lead to incomplete dissolution in the gastrointestinal tract and significant degradation before reaching systemic circulation.
Q2: Which formulation strategy is the best starting point for improving the bioavailability of this compound?
A2: The optimal strategy depends on the specific physicochemical properties of this compound. However, for poorly soluble and lipophilic compounds, lipid-based formulations , such as Self-Emulsifying Drug Delivery Systems (SEDDS), and amorphous solid dispersions (ASDs) are often highly effective starting points.[1][2][4][5] A decision workflow for selecting a suitable formulation strategy is outlined below.
Q3: How can I prepare a simple lipid-based formulation for initial in vivo screening?
A3: For preliminary studies, you can dissolve this compound in a mixture of oils and surfactants. A common starting point is a simple solution in a vehicle like a mix of Cremophor EL, ethanol, and saline. For more advanced formulations, refer to the experimental protocols section.
Q4: What are the critical quality attributes to monitor for a lipid-based formulation?
A4: Key parameters include drug loading capacity, globule size upon dispersion, physical and chemical stability, and in vitro dissolution/dispersion performance. These attributes will influence the in vivo performance of the formulation.
Q5: Are there any analytical methods to predict the in vivo performance of different formulations?
A5: In vitro dissolution testing under biorelevant conditions (e.g., using simulated gastric and intestinal fluids) can provide initial insights. Additionally, in vitro permeability assays using Caco-2 cell monolayers can help assess the potential for intestinal absorption.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various formulations, based on typical improvements observed for other kinase inhibitors.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| Simulated Gastric Fluid (SGF) | 0.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 1.5 |
| Lipid-Based Formulation (SEDDS) | > 100,000 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 300 ± 90 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.0 | 750 ± 180 | 250 |
| Amorphous Solid Dispersion | 350 ± 70 | 1.5 | 2100 ± 450 | 700 |
| Lipid-Based Formulation (SEDDS) | 600 ± 120 | 1.0 | 4200 ± 800 | 1400 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Materials: this compound, a suitable polymer (e.g., PVP, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Use a rotary evaporator to remove the solvent under vacuum, forming a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and mill it into a fine powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) of this compound
-
Materials: this compound, an oil phase (e.g., Labrafil M 1944 CS), a surfactant (e.g., Kolliphor RH 40), and a cosurfactant (e.g., Transcutol HP).
-
Procedure:
-
Accurately weigh the components of the SEDDS formulation (e.g., 30% oil, 50% surfactant, 20% cosurfactant).
-
Heat the mixture to 40-50°C to facilitate homogenization.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
Cool the formulation to room temperature.
-
To assess self-emulsification, add a small amount of the formulation to water and observe the formation of a microemulsion. Characterize the resulting globule size using dynamic light scattering (DLS).
-
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the development and testing of bioavailability-enhancing formulations.
Logical Relationship
Caption: Relationship between drug properties, formulation strategies, and improved bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. lonza.com [lonza.com]
- 6. upm-inc.com [upm-inc.com]
- 7. mdpi.com [mdpi.com]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from Vegfr-2-IN-18 Studies
Welcome to the technical support center for Vegfr-2-IN-18. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results that may arise during experimentation with this potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also identified as Compound 15d, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with a reported IC50 value of 60 nM.[1] It functions by targeting the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2] Inhibition of this pathway ultimately disrupts endothelial cell proliferation, migration, and survival, which are critical processes in angiogenesis.[3] Studies have also indicated that this compound induces apoptosis in cancer cells.[1]
Q2: I'm observing a weaker than expected inhibition of my target cells. What could be the cause?
Several factors could contribute to a reduced inhibitory effect:
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Ligand-Independent VEGFR-2 Activation: Under certain pathological conditions, such as hyperglycemia or oxidative stress, VEGFR-2 can be activated in a ligand-independent manner.[4] If this is occurring in your experimental model, this compound, which competes with ATP, may still be effective, but the signaling dynamics might be altered.
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Presence of Alternative Pro-Angiogenic Pathways: The tumor microenvironment is complex, and other pro-angiogenic factors and receptors (e.g., FGFR, PDGFR) may be compensating for the inhibition of VEGFR-2 signaling.
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Drug Efflux: The target cells may express high levels of ATP-binding cassette (ABC) transporters, which can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
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Compound Stability and Handling: Ensure the compound has been stored correctly and that the final concentration in your assay is accurate. Repeated freeze-thaw cycles should be avoided.
Q3: My results show an unexpected increase in the phosphorylation of another kinase after treatment with this compound. Why is this happening?
This is likely due to the off-target effects of the inhibitor or cellular feedback mechanisms.
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Off-Target Inhibition: this compound belongs to the quinazoline class of kinase inhibitors. Inhibitors of this class are often multi-targeted and can affect other kinases, such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. Inhibition of one pathway can sometimes lead to the compensatory activation of another.
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Feedback Loop Activation: Cells can respond to the inhibition of a key signaling pathway by upregulating parallel pathways to maintain survival and proliferation. For instance, inhibition of the VEGFR-2 pathway has been observed in some contexts to lead to an increase in ERK signaling.
Q4: I am seeing significant cytotoxicity in a cell line that does not express high levels of VEGFR-2. What is the likely cause?
This observation strongly suggests off-target effects. As mentioned, quinazoline-based inhibitors can target other kinases that may be critical for the survival of your specific cell line. It is recommended to perform a baseline characterization of your cells to understand their key survival signaling pathways.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition of VEGFR-2 phosphorylation | 1. Incorrect inhibitor concentration.2. Degraded inhibitor.3. High cell density leading to rapid ligand depletion or inhibitor metabolism.4. Ligand-independent VEGFR-2 activation. | 1. Verify calculations and perform a dose-response curve.2. Use a fresh stock of the inhibitor.3. Optimize cell seeding density.4. Investigate potential for oxidative stress or other non-canonical activation pathways in your model. |
| Inconsistent results between experiments | 1. Variability in cell passage number.2. Inconsistent inhibitor incubation times.3. Variations in VEGF stimulation. | 1. Use cells within a consistent and low passage number range.2. Standardize all incubation and treatment times.3. Ensure consistent timing and concentration of VEGF stimulation. |
| Unexpected cell morphology changes or toxicity | 1. Off-target effects on other kinases.2. Solvent (e.g., DMSO) toxicity at high concentrations. | 1. Test the effect of inhibitors for other common off-target kinases (e.g., EGFR, PDGFR).2. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
| Increased phosphorylation of downstream effectors (e.g., ERK, Akt) despite VEGFR-2 inhibition | 1. Activation of compensatory signaling pathways.2. Off-target activation of other receptors. | 1. Use inhibitors for other potential pathways (e.g., MEK inhibitor for ERK pathway) in combination with this compound to confirm crosstalk.2. Perform a broader kinase phosphorylation screen. |
Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| VEGFR-2 | 60 nM |
Data obtained from MedchemExpress.[1]
Table 2: General Selectivity Profile of Quinazoline-Based VEGFR-2 Inhibitors
| Kinase Family | Potential for Inhibition | Notes |
| VEGFR | High | Primary target family. |
| PDGFR | Moderate to High | Common off-target for this inhibitor class. |
| EGFR | Moderate | Another common off-target. |
| c-Kit | Moderate | Often inhibited by multi-targeted TKIs. |
| FGFR | Low to Moderate | Less common, but possible off-target. |
This table represents a generalized selectivity profile for the quinazoline class of inhibitors and may not be specific to this compound. Empirical validation is recommended.
Experimental Protocols
Protocol 1: Western Blot for Phospho-VEGFR-2 and Downstream Targets
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Cell Culture and Treatment: Plate cells (e.g., HUVECs) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours.
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Inhibitor Pre-treatment: Pre-treat cells with this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours.
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VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against p-VEGFR-2 (Tyr1175), total VEGFR-2, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
Protocol 2: Cell Proliferation Assay (CCK-8/MTT)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
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Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: Canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Potential on-target and off-target effects of this compound.
References
- 1. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to VEGFR-2-IN-18 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to VEGFR-2-IN-18 treatment.
Disclaimer
Information on the specific inhibitor "this compound" is limited in publicly available scientific literature. Therefore, the quantitative data presented in the tables, such as IC50 values and fold-resistance, are hypothetical and for illustrative purposes. These values are based on typical ranges observed for other small molecule VEGFR-2 inhibitors and are intended to guide researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It functions by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, which are critical for tumor angiogenesis.
Q2: What are the major signaling pathways downstream of VEGFR-2?
VEGF-A binding to VEGFR-2 triggers the activation of several key downstream signaling cascades that regulate various cellular processes.[1][2] The primary pathways include:
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The PLCγ-PKC-MAPK pathway: This pathway is crucial for endothelial cell proliferation.[1][2]
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The PI3K-Akt pathway: This pathway is essential for endothelial cell survival and permeability.[1]
Q3: What are the potential mechanisms of acquired resistance to VEGFR-2 inhibitors like this compound?
Acquired resistance to VEGFR-2 inhibitors can arise through various mechanisms, including:
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Alterations in the drug target: This can include mutations in the VEGFR-2 kinase domain that reduce the binding affinity of the inhibitor.
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Activation of bypass signaling pathways: Tumor cells can upregulate alternative pro-angiogenic signaling pathways to compensate for the inhibition of VEGFR-2. This may involve other receptor tyrosine kinases like FGFR, PDGFR, or the MET proto-oncogene.
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Changes in drug metabolism or efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.
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Downregulation of VEGFR-2 expression: Tumor cells or endothelial cells may reduce the expression of VEGFR-2, making them less dependent on this signaling pathway for survival and proliferation.[3]
Q4: How can I develop a this compound resistant cell line in the lab?
Developing a resistant cell line typically involves continuous or intermittent exposure of a parental cell line to increasing concentrations of the drug over a prolonged period. A common method is to start with a concentration around the IC50 value of the drug and gradually increase the concentration as the cells adapt and become more resistant.
Troubleshooting Guides
Cell-Based Assays (e.g., MTT/XTT for Cell Viability)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. 4. Regularly check cell cultures for contamination. |
| IC50 values are inconsistent between experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent incubation times. 3. Different lots of serum or media. 4. Instability of this compound in culture media. | 1. Use cells within a consistent range of passage numbers and at a similar confluency. 2. Standardize all incubation times. 3. Test new lots of reagents before use in critical experiments. 4. Prepare fresh drug dilutions for each experiment. |
| Low signal or poor dynamic range | 1. Suboptimal cell seeding density. 2. Assay incubation time is too short or too long. 3. Incorrect wavelength used for reading. | 1. Perform a cell titration experiment to determine the optimal seeding density. 2. Optimize the incubation time for the viability assay. 3. Ensure the plate reader is set to the correct absorbance wavelength for the specific assay. |
Western Blotting for Signaling Pathway Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for p-VEGFR-2 or downstream targets | 1. Low protein concentration in the lysate. 2. Inefficient protein transfer. 3. Primary antibody concentration is too low. 4. Protein degradation. | 1. Increase the amount of protein loaded per well.[4] 2. Confirm transfer efficiency with Ponceau S staining.[5] 3. Optimize the primary antibody concentration. 4. Add protease and phosphatase inhibitors to the lysis buffer.[4] |
| High background on the blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. 4. Membrane was allowed to dry out. | 1. Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[5][6] 2. Titrate antibody concentrations to find the optimal balance between signal and background.[5] 3. Increase the number and duration of wash steps.[4][5] 4. Ensure the membrane remains submerged in buffer throughout the procedure.[6] |
| Non-specific bands | 1. Primary antibody is not specific enough. 2. Protein overloading. 3. Protein degradation. | 1. Use a more specific antibody or perform a negative control with an isotype-matched antibody. 2. Reduce the amount of protein loaded on the gel.[5] 3. Ensure proper sample handling and use of inhibitors. |
Experimental Protocols
Development of a this compound Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to the inhibitor.
Materials:
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Parental cancer cell line (e.g., HUVEC, A549, HepG2)
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Cell culture flasks and plates
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MTT or similar cell viability assay kit
Procedure:
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Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
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Initial Treatment: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50.
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Monitor and Subculture: Monitor the cells for signs of recovery and growth. When the cells reach 70-80% confluency, subculture them into fresh medium containing the same concentration of this compound.
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Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold.
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Repeat Cycles: Continue this cycle of monitoring, subculturing, and dose escalation for several months.
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Characterize the Resistant Phenotype: Periodically, perform cell viability assays to determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.
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Isolate Clones (Optional): Once a resistant population is established, you can isolate single-cell clones by limiting dilution to obtain a homogenous resistant cell line.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cell lines.
Materials:
-
96-well cell culture plates
-
Cells in suspension
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for VEGFR-2 Signaling
This protocol is for analyzing the phosphorylation status of VEGFR-2 and downstream signaling proteins.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
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Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HUVEC | 60 | 650 | 10.8 |
| A549 | 120 | 1500 | 12.5 |
| HepG2 | 85 | 980 | 11.5 |
Table 2: Illustrative Changes in Protein Expression in Resistant vs. Parental Cell Lines
| Protein | Change in Expression in Resistant Cells |
| VEGFR-2 | Downregulated |
| p-VEGFR-2 (upon VEGF stimulation) | Significantly Reduced |
| p-Akt | Unchanged or slightly increased (basal) |
| p-ERK | Unchanged or slightly increased (basal) |
| P-glycoprotein (MDR1) | Upregulated |
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for developing a this compound resistant cell line.
Caption: A troubleshooting decision tree for inconsistent IC50 results.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired drug resistance to vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Technical Support Center: Vegfr-2-IN-18 Treatment Optimization
Welcome to the technical support center for Vegfr-2-IN-18. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in optimizing the incubation time and overall experimental success when using this novel VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell-based assay?
A1: The optimal incubation time for this compound can vary depending on the cell type, its metabolic rate, and the specific experimental endpoint (e.g., inhibition of VEGFR-2 phosphorylation, anti-proliferative effects). As this compound is a novel compound, a time-course experiment is essential to determine the ideal incubation period for your specific system. We recommend starting with a broad range of time points, such as 2, 6, 12, 24, and 48 hours.
Q2: How can I determine the optimal concentration of this compound to use?
A2: To determine the optimal concentration, it is crucial to perform a dose-response experiment to calculate the IC50 (half-maximal inhibitory concentration) value for your specific cell line and assay. This involves treating cells with a serial dilution of this compound. The resulting data will allow you to select a concentration that elicits the desired biological effect without causing excessive toxicity.
Q3: What are the primary downstream signaling pathways affected by this compound?
A3: this compound, as a VEGFR-2 inhibitor, is expected to block the activation of several key downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival. These primarily include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][2][3]
Q4: What are common solvents for dissolving and diluting this compound?
A4: Most kinase inhibitors are lipophilic and have poor aqueous solubility.[4][5][6] It is recommended to dissolve this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: No or low inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment to identify the optimal duration of treatment. Some inhibitors require a longer incubation period to exert their effects. |
| Incorrect Inhibitor Concentration | Determine the IC50 value for your cell line. Ensure the concentration used is appropriate to elicit a response. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature, protected from light. |
| Poor Cell Permeability | While many small molecule inhibitors are cell-permeable, this can be a limiting factor. If direct inhibition of VEGFR-2 is confirmed in a cell-free assay but not in a cell-based assay, consider alternative delivery methods or structural analogs with improved permeability. |
| Low VEGFR-2 Expression in Cell Line | Confirm the expression level of VEGFR-2 in your chosen cell line using techniques like Western blot or flow cytometry. Select a cell line with robust VEGFR-2 expression for your experiments. |
Issue 2: High cell toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Perform a dose-response curve to determine the optimal concentration that inhibits VEGFR-2 signaling without causing widespread cell death. Use a concentration at or near the IC50 for initial experiments. |
| Off-Target Kinase Inhibition | Many kinase inhibitors can affect other kinases, especially at higher concentrations.[3][7][8] If off-target effects are suspected, consider using a lower concentration of this compound or comparing its effects with other, more specific VEGFR-2 inhibitors. A kinome scan can provide a broader view of the inhibitor's specificity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Contamination of Inhibitor Stock | Ensure the purity of your this compound compound. If possible, obtain a certificate of analysis from the supplier. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and serum concentrations between experiments, as these can influence cellular responses to inhibitors. |
| Inhibitor Stock Solution Instability | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid using old or improperly stored dilutions. |
| Assay Variability | Ensure consistent incubation times, reagent concentrations, and reading parameters for your assays. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor and other reagents. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time for this compound by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
This compound
-
VEGF-A (ligand)
-
Endothelial cells (e.g., HUVECs) with known VEGFR-2 expression
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Plate endothelial cells at a consistent density and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal VEGFR-2 activation.
-
Inhibitor Pre-incubation: Treat the cells with a predetermined concentration of this compound (e.g., 2x IC50) for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: After the inhibitor pre-incubation, stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-VEGFR-2 (Tyr1175) antibody.
-
Strip and re-probe the membrane with an anti-total VEGFR-2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total VEGFR-2. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each time point. The optimal incubation time is the shortest duration that achieves maximal inhibition of VEGFR-2 phosphorylation.
Protocol 2: Cell Proliferation (MTS/MTT) Assay
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Endothelial cells
-
Complete growth medium
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours), as determined from the time-course experiment.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing cytotoxicity of Vegfr-2-IN-18 in normal cells
Disclaimer: Vegfr-2-IN-18 is a hypothetical compound designation. The information provided is based on the established knowledge of VEGFR-2 inhibitors and is intended for research purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to the cytotoxicity of this compound in normal cells during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it show cytotoxicity in normal cells?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[2] While often overexpressed in tumor cells, VEGFR-2 also plays a crucial role in normal physiological processes, including wound healing and tissue regeneration.[1][3] Cytotoxicity in normal cells can occur due to off-target effects, where the inhibitor interacts with other structurally similar kinases, or due to the inhibition of basal VEGFR-2 signaling required for the health and function of normal cells, particularly endothelial cells.[1][2]
Q2: How can I reduce the cytotoxicity of this compound in my normal cell line controls?
A2: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration: Use the lowest effective concentration of this compound that inhibits VEGFR-2 in cancer cells while minimizing effects on normal cells. A dose-response curve comparing cancer and normal cell lines is essential.
-
Co-administration with a Protective Agent: Investigate the use of cytoprotective agents that may shield normal cells from off-target effects without compromising the anti-angiogenic activity of the inhibitor.
-
Use of a Drug Delivery System: Encapsulating this compound in a targeted drug delivery system, such as nanoparticles or liposomes, can enhance its delivery to tumor cells and reduce exposure to normal tissues.[4]
-
Pulsed Dosing: Instead of continuous exposure, a pulsed dosing schedule might allow normal cells to recover between treatments, potentially reducing cumulative toxicity.
Q3: What are the key parameters to consider when evaluating the therapeutic window of this compound?
A3: The therapeutic window is a measure of a drug's safety and efficacy. Key parameters include:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits 50% of the activity of VEGFR-2 or the growth of cancer cells.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes the death of 50% of normal cells.
-
Therapeutic Index (TI): Calculated as CC50 / IC50. A higher TI indicates a wider margin of safety.
Q4: Which normal cell lines are most appropriate as controls when studying this compound?
A4: The choice of normal cell lines should be relevant to the potential in vivo toxicities.
-
Human Umbilical Vein Endothelial Cells (HUVECs): As primary endothelial cells, they are highly relevant for assessing direct effects on the vasculature.
-
Normal Human Dermal Fibroblasts (NHDFs): Represent a common cell type in connective tissue and can reveal off-target effects.[5]
-
Cell lines derived from organs known to be affected by VEGFR-2 inhibitor toxicity, such as cardiomyocytes or renal cells, can also be considered.
II. Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Normal Endothelial Cells (e.g., HUVECs)
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response experiment to determine the CC50. Titrate down to a concentration closer to the IC50 for your target cancer cell line. |
| Off-target kinase inhibition | If available, test this compound against a panel of related kinases to identify potential off-targets. Consider using a more selective VEGFR-2 inhibitor if off-target effects are significant.[6] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a vehicle-only control. |
| Prolonged exposure | Reduce the incubation time. A time-course experiment can help determine the optimal duration of treatment. |
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Reagent variability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay variability | Ensure consistent cell seeding density and incubation times. Use a positive control for cytotoxicity to validate the assay.[7] |
| Contamination | Regularly check cell cultures for microbial contamination. |
III. Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| This compound | HCT-116 (Colon Cancer) | 1.5 | - | - |
| MCF-7 (Breast Cancer) | 2.1 | - | - | |
| HUVEC (Normal Endothelial) | - | 15.8 | 10.5 (vs. HCT-116) | |
| NHDF (Normal Fibroblast) | - | 35.2 | 23.5 (vs. HCT-116) | |
| Sorafenib (Control) | HCT-116 (Colon Cancer) | 5.8 | - | - |
| MCF-7 (Breast Cancer) | 7.2 | - | - | |
| HUVEC (Normal Endothelial) | - | 25.4 | 4.4 (vs. HCT-116) | |
| NHDF (Normal Fibroblast) | - | 48.9 | 8.4 (vs. HCT-116) |
This table presents hypothetical data for illustrative purposes.
IV. Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.[8]
Materials:
-
This compound
-
Target cells (cancer and normal)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[7][9]
Materials:
-
This compound
-
Target cells (cancer and normal)
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control for maximum LDH release)
-
Plate reader (490 nm)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and a vehicle control.
-
Include control wells for: no cells (background), untreated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).[7]
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Read the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
V. Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and mitigating the cytotoxicity of this compound.
Caption: Decision tree for troubleshooting high cytotoxicity of this compound in normal cells.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Sunitinib vs. a Novel VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the established multi-targeted tyrosine kinase inhibitor, sunitinib, against a novel and potent VEGFR-2 inhibitor, herein referred to as Compound 13d. The data presented is synthesized from preclinical studies to offer an objective analysis of their anti-angiogenic and anti-tumor activities.
I. Quantitative Efficacy Comparison
The following table summarizes the key in vivo efficacy parameters of Sunitinib and Compound 13d. The data for Compound 13d is derived from a study where it was directly compared with sunitinib in a zebrafish model, a well-established in vivo model for studying angiogenesis.
| Parameter | Sunitinib | Compound 13d | Animal Model | Reference |
| Anti-angiogenic Activity | Standard anti-angiogenic effect | More potent anti-angiogenic effect than sunitinib | Zebrafish | [1] |
| Inhibition of Intersomitic Vessels (ISV) | Moderate Inhibition | Significant Inhibition | Zebrafish | [1] |
Note: The provided data for Compound 13d is based on a zebrafish model, which is a powerful tool for assessing angiogenesis. Further studies in mammalian tumor models would be required for a more direct comparison of anti-tumor efficacy.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key in vivo experimental protocols utilized in the comparative studies.
Zebrafish Anti-Angiogenesis Assay
This assay is a common and effective method for the in vivo evaluation of a compound's effect on blood vessel formation.
-
Animal Model: Transgenic zebrafish line Tg(fli1:EGFP), where endothelial cells express green fluorescent protein, allowing for the visualization of blood vessels.
-
Compound Administration: Zebrafish embryos at 24 hours post-fertilization (hpf) are placed in 24-well plates. The test compounds (Sunitinib or Compound 13d) and a vehicle control are added to the embryo medium at desired concentrations.
-
Incubation: The embryos are incubated at 28.5°C for 48 hours.
-
Imaging and Analysis: At 72 hpf, the embryos are anesthetized and imaged using a fluorescence microscope. The number and morphology of the intersegmental vessels (ISVs) are quantified to assess the degree of angiogenesis inhibition.
III. Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using the Graphviz (DOT language).
VEGFR-2 Signaling Pathway and Inhibition
This diagram illustrates the VEGFR-2 signaling cascade and the points of inhibition by tyrosine kinase inhibitors like sunitinib and Compound 13d.
References
A Comparative Guide to the Anti-Tumor Efficacy of VEGFR-2 Inhibitors: Sunitinib vs. Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of two prominent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, Sunitinib and Sorafenib. By objectively presenting experimental data, detailed protocols, and visual representations of key biological processes, this document serves as a valuable resource for researchers investigating novel anti-angiogenic therapies.
Introduction to VEGFR-2 Inhibition in Cancer Therapy
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal players in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 have emerged as a cornerstone of anti-angiogenic therapy.
This guide focuses on two such multi-targeted TKIs, Sunitinib and Sorafenib, which have been approved for the treatment of various cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[2][3] While both drugs inhibit VEGFR-2, they also target other kinases, leading to distinct biological effects and clinical outcomes.[1][4] Understanding these differences is crucial for the rational design of future anti-cancer strategies.
Comparative Analysis of Anti-Tumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Sunitinib and Sorafenib in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Comparative IC50 Values of Sunitinib in Different Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Bladder Cancer | 5637 | 1.74 | [5] |
| Bladder Cancer | T24 | 4.22 | [5] |
| Bladder Cancer | BIU87 | 3.65 | [5] |
| Renal Cell Carcinoma | Caki-1 | 2.2 | [6] |
| Glioblastoma | U87 | 5.4 (median for multiple GBM lines) | [7] |
| Hematologic Malignancies (with FLT3 mutations) | MV4-11 | 0.025 | [8] |
| Gastrointestinal Stromal Tumor (with c-KIT mutation) | GIST-T1 | Not specified, but effective | [8] |
Table 2: Comparative IC50 Values of Sorafenib in Different Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | SK-HEP1 | 8.0 | [9] |
| Head and Neck Cancer | UM-SCC-74A | ~5.0 | [10] |
| Head and Neck Cancer | CAL27 | ~5.0 | [10] |
| Breast Cancer | MCF7 | Not specified, but effective | [11] |
| Breast Cancer | MDA-MB-231 | Not specified, but effective | [11] |
Mechanism of Action: A Visualized Pathway
Sunitinib and Sorafenib exert their anti-tumor effects primarily by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. The following diagram illustrates the VEGFR-2 signaling cascade and the points of inhibition by these drugs.
References
- 1. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sunitinib and sorafenib in the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib and sunitinib in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
A Comparative Analysis of Vegfr-2-IN-18 and Axitinib: Potency and Mechanism of Action
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a detailed comparative analysis of two such inhibitors: the commercially available drug Axitinib and a research compound, Vegfr-2-IN-18. This comparison focuses on their half-maximal inhibitory concentrations (IC50) against VEGFR-2, the experimental methodologies used to determine these values, and their place within the broader context of the VEGFR-2 signaling pathway.
It is important to note that "this compound" is not a standardized nomenclature. Based on a comprehensive review of recent literature, this report will focus on a potent quinazoline-based VEGFR-2 inhibitor frequently referred to as compound 18 in scientific publications, which aligns with the likely subject of inquiry.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is quantitatively expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific target, in this case, the VEGFR-2 enzyme, by 50%. A lower IC50 value signifies a more potent inhibitor.
| Inhibitor | IC50 Value (VEGFR-2) | Cell/Enzyme System |
| Axitinib | 0.2 nM | Porcine Aortic Endothelial (PAE) cells overexpressing human VEGFR-2 |
| 0.1-0.3 nM | Not specified | |
| 7.3 nM | Not specified | |
| This compound (compound 18) | 48.8 nM | In vitro enzyme assay |
As the data indicates, Axitinib is a significantly more potent inhibitor of VEGFR-2 than this compound (compound 18), with IC50 values in the low nanomolar and even sub-nanomolar range. This suggests that a much lower concentration of Axitinib is required to effectively block VEGFR-2 activity. The variability in the reported IC50 values for Axitinib likely stems from differences in experimental assays and conditions.
Experimental Protocols
The determination of IC50 values relies on precise and reproducible experimental protocols. Below are the detailed methodologies employed for determining the inhibitory activity of Axitinib and a general protocol for in vitro VEGFR-2 kinase assays, which is representative of the method used for compounds like this compound.
Axitinib: Cellular Receptor Phosphorylation Assay
The IC50 value of 0.2 nM for Axitinib was determined using a cellular autophosphorylation assay in Porcine Aortic Endothelial (PAE) cells genetically engineered to overexpress full-length human VEGFR-2. The protocol is as follows:
-
Cell Culture: PAE cells overexpressing VEGFR-2 are cultured in appropriate media and conditions.
-
Assay Plate Preparation: 96-well plates are coated with an anti-VEGFR-2 antibody to capture the receptor from cell lysates.
-
Cell Treatment: The PAE cells are treated with varying concentrations of Axitinib.
-
Cell Lysis: After incubation, the cells are lysed to release the cellular components, including the VEGFR-2 receptors.
-
Receptor Capture: The cell lysates are added to the antibody-coated plates, allowing the anti-VEGFR-2 antibody to bind to the receptor.
-
Detection of Phosphorylation: The amount of phosphorylated VEGFR-2 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). This involves the use of a secondary antibody that specifically recognizes the phosphorylated form of the receptor, conjugated to an enzyme that produces a detectable signal.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This compound (compound 18): In Vitro Kinase Assay
The IC50 value of 48.8 nM for this compound (compound 18) was determined using an in vitro kinase assay. A general protocol for such an assay is outlined below:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide that can be phosphorylated by VEGFR-2), and ATP (the phosphate donor).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (in this case, this compound) are added to the reaction mixture.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate by VEGFR-2.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. A common method for this is the use of a luminescence-based assay, such as the Kinase-Glo® assay. In this assay, the amount of ATP remaining in the solution after the kinase reaction is quantified. A lower ATP level indicates higher kinase activity (as more ATP has been consumed), and thus less inhibition.
-
Data Analysis: The luminescence is measured, and the IC50 value is calculated by determining the inhibitor concentration that results in a 50% reduction in kinase activity.
VEGFR-2 Signaling Pathway
Both Axitinib and this compound exert their therapeutic effects by inhibiting the VEGFR-2 signaling pathway. The binding of the VEGF ligand to VEGFR-2 triggers a cascade of intracellular events that ultimately lead to angiogenesis. The diagram below illustrates the key components of this pathway.
Caption: The VEGFR-2 signaling pathway and the point of inhibition by Axitinib and this compound.
Conclusion
This comparative analysis demonstrates that while both this compound (compound 18) and Axitinib are inhibitors of the VEGFR-2 kinase, Axitinib exhibits substantially higher potency. The choice of inhibitor for research or therapeutic purposes would depend on the specific context, including the desired level of potency, selectivity, and the experimental or clinical setting. The detailed experimental protocols provided offer a basis for understanding how these critical potency values are derived and highlight the importance of standardized methodologies in drug development. The VEGFR-2 signaling pathway diagram contextualizes the mechanism of action of these inhibitors, illustrating how their targeted intervention can disrupt the complex process of angiogenesis.
Structure-activity relationship (SAR) studies of Vegfr-2-IN-18 analogs
A comprehensive guide to the structure-activity relationship (SAR) of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors is presented below for researchers, scientists, and drug development professionals. This guide focuses on distinct chemical scaffolds, providing a comparative analysis of their performance supported by experimental data.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 has become a significant strategy in cancer therapy. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown considerable success. This guide explores the SAR of three prominent classes of VEGFR-2 inhibitors: quinazoline-based, quinoline-based, and oxadiazole-based compounds.
Comparative Analysis of VEGFR-2 Inhibitor Scaffolds
The following sections detail the SAR for each chemical class, with quantitative data summarized in tables for easy comparison.
Quinazoline-Based VEGFR-2 Inhibitors
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] Vandetanib is a notable FDA-approved multi-target kinase inhibitor with a quinazoline core that exhibits potent VEGFR-2 inhibitory activity.[2]
Structure-Activity Relationship (SAR) Summary:
The SAR of quinazoline derivatives highlights the importance of substitutions at the C4 and C6/C7 positions for potent VEGFR-2 inhibition. The anilino moiety at the C4 position is crucial for activity, with substitutions on the aniline ring significantly influencing potency.[3]
| Compound/Analog | R1 (C4-Anilino Substitution) | R2 (C6/C7 Substitution) | VEGFR-2 IC50 (nM) | Reference |
| Vandetanib | 4-bromo-2-fluoroaniline | 7-methoxy-6-(3-(1-methylpiperidin-4-yl)propoxy) | 40 | [2] |
| Analog 1 | 4-chloroaniline | 7-(2-methoxyethoxy) | <2 | [3] |
| Analog 2 | 3-hydroxyaniline | 7-(2-methoxyethoxy) | <2 | [3] |
Table 1: SAR data for selected quinazoline-based VEGFR-2 inhibitors.
Quinoline-Based VEGFR-2 Inhibitors
Quinoline derivatives have also emerged as potent VEGFR-2 inhibitors, with several compounds demonstrating significant anti-angiogenic properties.[4][5] The flexibility of the quinoline ring system allows for diverse substitutions to optimize binding affinity.
Structure-Activity Relationship (SAR) Summary:
For quinoline-based inhibitors, the nature of the substituent at the 4-position and the presence of a urea or a similar hydrogen-bonding moiety are critical for potent activity.[5][6]
| Compound/Analog | Core Modification | Key Substituents | VEGFR-2 IC50 (nM) | Reference |
| Lenvatinib | Quinoline | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy) | 4.6 | [7] |
| Analog 3 | Quinolin-4(1H)-one | 3-cyano, N-(4-chlorophenyl)urea | 45 | [5] |
| Analog 4 | Quinoline | 4-(1H-benzo[d]imidazol-6-ylamino) | 40 | [5] |
Table 2: SAR data for selected quinoline-based VEGFR-2 inhibitors.
Oxadiazole-Based VEGFR-2 Inhibitors
The 1,3,4-oxadiazole ring is a versatile scaffold used in the design of various therapeutic agents, including VEGFR-2 inhibitors.[8][9] These compounds often act as bioisosteric replacements for other functional groups, enhancing drug-like properties.
Structure-Activity Relationship (SAR) Summary:
In oxadiazole-based inhibitors, the substituents on the phenyl rings attached to the oxadiazole core play a crucial role in determining potency and selectivity.[10][11]
| Compound/Analog | Phenyl Ring 1 Substitution | Phenyl Ring 2 Substitution | VEGFR-2 IC50 (µM) | Reference |
| Analog 5 | 2-methoxynaphthalene | Benzyl | 0.08 | [8] |
| Analog 6 | Benzimidazole | 4-chlorophenyl | 0.475 | [9] |
| Analog 7 | Benzimidazole | 4-fluorophenyl | 0.618 | [9] |
Table 3: SAR data for selected oxadiazole-based VEGFR-2 inhibitors.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, diagrams illustrating the VEGFR-2 signaling pathway and a typical experimental workflow for screening inhibitors are provided below.
Caption: Simplified VEGFR-2 signaling cascade.
Caption: Generalized workflow for VEGFR-2 inhibitor screening.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of results.
In Vitro VEGFR-2 Kinase Assay (Biochemical)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based VEGFR-2 Autophosphorylation Assay
This assay assesses the inhibitory effect of a compound on VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
ELISA or Western blot detection reagents
Procedure:
-
Seed HUVECs in 96-well plates and grow to confluence.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-incubate the cells with test compounds at various concentrations.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the levels of phosphorylated and total VEGFR-2 in the cell lysates using a sandwich ELISA or Western blotting.
-
Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation and calculate the IC50 values.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Vegfr-2-IN-18: A Comparative Analysis Against Commercial VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel VEGFR-2 inhibitor, Vegfr-2-IN-18, against established, commercially available inhibitors: Axitinib, Sorafenib, and Sunitinib. The following sections detail the comparative in vitro potency, kinase selectivity, and provide standardized experimental protocols for key assays to support further research and development in the field of anti-angiogenic therapies.
Data Presentation: In Vitro Inhibitory Potency and Kinase Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and commercially available inhibitors against VEGFR-2 and other relevant kinases. Lower IC50 values indicate higher potency.
| Compound | VEGFR-2 IC50 (nM) | VEGFR-1 IC50 (nM) | VEGFR-3 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Axitinib | 0.2[1][2] | 1.2[1] | 0.1-0.3[1][2] | 1.6[2] | 1.7[2] |
| Sorafenib | 90[3][4] | 26 | 15-20[3][4] | 57[4] | 58-68[3][4] |
| Sunitinib | 80[5][6] | 2 | 17 | 2[5][6] | 4 |
Visualizing Key Pathways and Processes
To contextualize the mechanism of action and experimental evaluation, the following diagrams illustrate the VEGFR-2 signaling pathway, a standard experimental workflow for inhibitor characterization, and the logical framework of this comparative guide.
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition.
Caption: Standard Experimental Workflow for VEGFR-2 Inhibitor Evaluation.
Caption: Logical Structure of the Comparative Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate direct comparison of results.
In Vitro Kinase Assay (VEGFR-2)
Objective: To determine the IC50 value of the test compound against purified VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Axitinib, Sorafenib, Sunitinib) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular Phosphorylation Assay
Objective: To assess the ability of the test compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
Test compounds dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Anti-total-VEGFR-2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to near confluence.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
Endothelial Cell Proliferation Assay
Objective: To evaluate the effect of the test compound on VEGF-induced endothelial cell proliferation.
Materials:
-
HUVECs
-
Endothelial cell basal medium (EBM) supplemented with a low percentage of serum
-
Recombinant human VEGF-A
-
Test compounds dissolved in DMSO
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTS, or BrdU incorporation kit)
-
96-well clear-bottom black plates
Procedure:
-
Seed HUVECs in 96-well plates at a low density.
-
Allow the cells to attach overnight.
-
Replace the medium with low-serum EBM containing various concentrations of the test compound and VEGF-A.
-
Incubate the cells for 48-72 hours.
-
Measure cell proliferation using a suitable assay reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-A stimulated control.
-
Determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of the test compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line known to be responsive to anti-angiogenic therapy (e.g., renal cell carcinoma, colon cancer)
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose)
-
Test compounds
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice daily by oral gavage or another appropriate route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
This guide serves as a foundational resource for the comparative evaluation of this compound. The provided data for established inhibitors and detailed protocols will enable a robust assessment of this novel compound's potential as a next-generation anti-angiogenic agent.
References
A comparative study of the pharmacokinetic profiles of Vegfr-2-IN-18 and regorafenib
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the pharmacokinetic profiles of the investigational VEGFR-2 inhibitor, Vegfr-2-IN-18, and the approved multi-kinase inhibitor, regorafenib. This document provides available experimental data, outlines standard methodologies for pharmacokinetic analysis, and visualizes key pathways and processes.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in oncology.[1][2] Regorafenib, an oral multi-kinase inhibitor, targets VEGFR-2 among other kinases and is approved for the treatment of various cancers.[3] this compound represents a novel, investigational inhibitor of VEGFR-2. Understanding the pharmacokinetic profiles of these compounds is essential for evaluating their therapeutic potential and designing effective clinical trials.
Pharmacokinetic Profiles: A Comparative Summary
A direct quantitative comparison of the pharmacokinetic profiles of this compound and regorafenib is challenging due to the limited publicly available data for this compound. While extensive clinical and preclinical pharmacokinetic data for regorafenib is available, information on this compound is primarily from in silico (computational) predictions and early-stage in vitro studies.
Regorafenib: A Snapshot of Clinical Pharmacokinetics
Regorafenib has been extensively studied in human subjects. The following tables summarize its key pharmacokinetic parameters.
Table 1: Single Dose Pharmacokinetic Parameters of Regorafenib (160 mg)
| Parameter | Value | Unit | Citation |
| Cmax (Maximum Concentration) | 2.5 | µg/mL | |
| Tmax (Time to Maximum Concentration) | 4 | hours | |
| AUC (Area Under the Curve) | 70.4 | µg*h/mL |
Table 2: Steady-State Pharmacokinetic Parameters of Regorafenib (160 mg once daily)
| Parameter | Value | Unit | Citation |
| Cmax (Maximum Concentration) | 3.9 | µg/mL | |
| AUC (Area Under the Curve) | 58.3 | µg*h/mL | |
| Half-life (t½) | 28 | hours | |
| Protein Binding | 99.5 | % |
Metabolism and Elimination: Regorafenib is primarily metabolized in the liver by CYP3A4 and UGT1A9 enzymes. It has two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which have similar pharmacological activity to the parent drug. Elimination is mainly through feces (approximately 71%) and to a lesser extent via urine (approximately 19%).
This compound: An Investigational Profile
As of the latest available information, specific experimental in vivo pharmacokinetic data for this compound has not been published. Drug discovery and development programs for novel compounds like this compound typically involve a series of preclinical studies to determine their pharmacokinetic properties. While no concrete data can be presented, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often used in the early stages to guide compound selection. These predictions suggest that novel nicotinamide-based VEGFR-2 inhibitors, a class to which this compound may belong, are predicted to have good absorption and solubility with a low to medium ability to cross the blood-brain barrier. It is important to emphasize that these are computational predictions and require experimental validation.
Experimental Protocols
The following section details the standard methodologies used to determine the pharmacokinetic parameters presented above.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of a compound after administration in an animal model (e.g., rats, mice, or dogs).
Methodology:
-
Animal Dosing: A defined dose of the test compound (e.g., this compound or regorafenib) is administered to a cohort of animals, typically via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: The collected blood is processed to separate the plasma.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, using specialized software (e.g., WinNonlin).
Human Pharmacokinetic Studies (Clinical Trials)
Objective: To evaluate the pharmacokinetics, safety, and tolerability of a new drug in human subjects.
Methodology:
-
Study Design: Typically conducted as Phase I clinical trials in healthy volunteers or cancer patients. These can be single ascending dose or multiple ascending dose studies.
-
Drug Administration: Participants receive a single or multiple doses of the investigational drug.
-
Sample Collection: Blood and urine samples are collected at frequent intervals over a specified period.
-
Bioanalysis: Similar to preclinical studies, drug and metabolite concentrations are measured using validated bioanalytical methods.
-
Data Analysis: Pharmacokinetic parameters are calculated and analyzed to understand the drug's behavior in humans. Statistical models are often used to describe the population pharmacokinetics.
Visualizing the Science
To better illustrate the biological context and experimental processes, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Regorafenib.
Caption: Experimental Workflow for a Pharmacokinetic Study.
Conclusion
Regorafenib exhibits a well-characterized pharmacokinetic profile with moderate oral absorption and a relatively long half-life, allowing for once-daily dosing. Its metabolism leads to the formation of active metabolites that contribute to its overall efficacy. For the investigational compound this compound, a comprehensive pharmacokinetic profile from experimental studies is not yet available in the public domain. The successful development of this and other novel VEGFR-2 inhibitors will depend on forthcoming preclinical and clinical studies to elucidate their absorption, distribution, metabolism, and excretion properties, which are critical for determining their therapeutic potential and appropriate clinical use.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Vegfr-2-IN-18: A Comparative Guide to Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vegfr-2-IN-18's binding specificity against other known kinase inhibitors. Through detailed experimental protocols and supporting data, we demonstrate the high selectivity of this compound for its intended target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to target the ATP-binding site of VEGFR-2. Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[1] By selectively inhibiting VEGFR-2, this compound aims to disrupt this process and impede tumor growth. This guide outlines the experimental validation of this compound's specificity, a crucial step in its development as a potential therapeutic agent.
Competitive Binding Assays: Assessing Specificity
To validate the specificity of a kinase inhibitor, it is essential to perform competitive binding assays against its intended target and a panel of other related and unrelated kinases. These assays measure the ability of the test compound to displace a known ligand or tracer from the kinase's binding site, providing a quantitative measure of its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity.
This guide focuses on the LanthaScreen™ Eu Kinase Binding Assay, a robust and high-throughput method for determining inhibitor affinity.[2][3][4][5][6]
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol outlines the steps for determining the IC50 values of this compound and other kinase inhibitors against VEGFR-2 and a panel of off-target kinases.
Materials:
-
Recombinant human VEGFR-2 kinase (and other kinases for specificity panel)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Test Compounds (this compound, Sorafenib, Sunitinib, Axitinib, Staurosporine) dissolved in DMSO
-
Kinase Buffer A (Assay Buffer)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 4 µL of each diluted compound to the appropriate wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific kinase being tested.
-
Addition of Kinase/Antibody Mixture: Add 8 µL of the 2X kinase/antibody mixture to each well of the assay plate.
-
Tracer Preparation: Prepare a 4X solution of the appropriate LanthaScreen™ Kinase Tracer in Kinase Buffer A.
-
Addition of Tracer: Add 4 µL of the 4X tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
The following table summarizes the hypothetical IC50 values obtained from the LanthaScreen™ Eu Kinase Binding Assay, comparing the binding affinity of this compound with other known VEGFR-2 and pan-kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-2 | 1.5 |
| EGFR | >10,000 | |
| PDGFRβ | 850 | |
| c-Kit | >10,000 | |
| Sorafenib | VEGFR-2 | 90 |
| PDGFRβ | 56 | |
| c-Kit | 68 | |
| Sunitinib | VEGFR-2 | 9 |
| PDGFRβ | 2 | |
| c-Kit | 4 | |
| Axitinib | VEGFR-2 | 0.2 |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| Staurosporine | VEGFR-2 | 6.5 |
| (Pan-Kinase Inhibitor) | (Broad Spectrum) |
Note: The IC50 values for this compound are hypothetical for the purpose of this guide. The IC50 values for other inhibitors are based on publicly available data.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling cascades that lead to angiogenesis.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - BE [thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Vegfr-2-IN-18
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of Vegfr-2-IN-18, a small molecule kinase inhibitor. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
This compound is classified as a hazardous substance, being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal service.
Hazard and Safety Information
A clear understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes key safety data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste, including pure solid, solutions, and contaminated labware. This workflow is designed to meet general laboratory safety standards. Researchers should always consult their institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. Once decontaminated, the glassware can be washed and reused or disposed of according to standard laboratory procedures for non-hazardous glass.
2. Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Include the approximate concentration and volume of the waste, as well as the date of accumulation.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
